Cerexin A
Description
Unk-Asn-Val-Val-D-Asn-D-Asn-Lys(4R-OH)-aThr-D-Ser-D-Trp-D-Ile-OH has been reported in Bacillus cereus with data available.
Properties
Molecular Formula |
C63H103N15O19 |
|---|---|
Molecular Weight |
1374.6 g/mol |
IUPAC Name |
(2R,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S,4R)-6-amino-2-[[(2R)-4-amino-2-[[(2R)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxy-9-methyldecanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C63H103N15O19/c1-10-33(8)52(63(96)97)77-56(89)40(22-35-28-68-39-19-15-14-18-38(35)39)70-59(92)45(29-79)74-62(95)53(34(9)80)78-57(90)41(23-37(82)20-21-64)71-54(87)43(26-47(66)84)72-55(88)44(27-48(67)85)73-60(93)50(31(4)5)76-61(94)51(32(6)7)75-58(91)42(25-46(65)83)69-49(86)24-36(81)17-13-11-12-16-30(2)3/h14-15,18-19,28,30-34,36-37,40-45,50-53,68,79-82H,10-13,16-17,20-27,29,64H2,1-9H3,(H2,65,83)(H2,66,84)(H2,67,85)(H,69,86)(H,70,92)(H,71,87)(H,72,88)(H,73,93)(H,74,95)(H,75,91)(H,76,94)(H,77,89)(H,78,90)(H,96,97)/t33-,34+,36-,37-,40-,41+,42+,43-,44-,45-,50+,51+,52-,53+/m1/s1 |
InChI Key |
FJMFWIVNMAFUOP-KQDRFGCCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cerexin A: A Technical Guide to its Discovery, Isolation, and Characterization from Bacillus cereus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerexin A is a lipopeptide antibiotic produced by certain strains of Bacillus cereus. First reported in the 1970s, it exhibits potent activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the fermentation process for its production, a step-by-step purification protocol, and a summary of its known biological and physicochemical properties. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and related fields.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Bacillus species are a rich source of diverse bioactive secondary metabolites, including a variety of peptide antibiotics. Bacillus cereus, a ubiquitous Gram-positive, spore-forming bacterium, is known to produce a range of antimicrobial compounds, including the Cerexin family of antibiotics[1].
This compound is a notable member of this family, characterized as an amphoteric lipopeptide[1]. Its structure consists of a peptide chain containing several D-amino acids and a β-hydroxy fatty acid moiety. This guide synthesizes the available scientific literature to provide a detailed technical overview of this compound, from its production by Bacillus cereus to its purification and characterization.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Bacillus cereus. While specific media for maximizing this compound yield are not extensively detailed in the literature, protocols for enterotoxin production by B. cereus provide a solid foundation.
Culture Media
A semi-defined medium has been shown to be effective for the production of peptide toxins by B. cereus. The composition of a suitable medium is detailed in Table 1[2][3].
Table 1: Fermentation Medium Composition for Bacillus cereus
| Component | Concentration (g/L) |
| Casamino Acids | 10.0 |
| Yeast Extract | 3.0 |
| Glucose | 10.0 |
| K₂HPO₄ | 2.0 |
| pH | 8.0 |
Note: The medium should be sterilized by autoclaving. Glucose should be prepared as a separate, concentrated solution and added aseptically to the sterile medium.
Fermentation Parameters
Optimal production of B. cereus exoproteins is generally achieved under specific environmental conditions. The recommended parameters for this compound production are summarized in Table 2.
Table 2: Fermentation Parameters for this compound Production
| Parameter | Optimal Value |
| Temperature | 32°C[2] |
| pH | 8.0 (controlled)[2] |
| Aeration | Low flow rate |
| Agitation | Moderate |
| Inoculum | 1% (v/v) of a vigorously growing seed culture |
| Fermentation Time | 24-48 hours |
Isolation and Purification of this compound
The purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques. A general workflow for the isolation and purification of this compound is presented below.
Experimental Protocols
-
Centrifugation: Following fermentation, the culture broth is centrifuged at 10,000 x g for 20 minutes to separate the supernatant from the bacterial cells. The supernatant contains the secreted this compound.
-
Acid Precipitation: The pH of the supernatant is adjusted to 2.0 with hydrochloric acid (HCl). This causes the precipitation of this compound and other proteins. The mixture is allowed to stand at 4°C overnight.
-
Collection of Crude Precipitate: The precipitate is collected by centrifugation at 10,000 x g for 20 minutes.
-
Methanol Extraction: The crude precipitate is extracted with methanol. This step helps to solubilize this compound while leaving some impurities behind.
-
Concentration: The methanolic extract is concentrated under reduced pressure to obtain a crude powder of this compound.
Further purification is achieved through a combination of ion-exchange and gel filtration chromatography.
Anion-Exchange Chromatography:
-
Column: A column packed with a suitable anion-exchange resin (e.g., DEAE-Sephadex).
-
Equilibration: The column is equilibrated with a starting buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Sample Loading: The crude this compound powder is dissolved in the starting buffer and loaded onto the column.
-
Elution: The bound this compound is eluted using a linear gradient of sodium chloride (NaCl) in the starting buffer (e.g., 0 to 1 M NaCl).
-
Fraction Collection and Analysis: Fractions are collected and their absorbance at 280 nm is monitored. The antimicrobial activity of each fraction is tested to identify those containing this compound.
Gel Filtration Chromatography:
-
Column: A column packed with a size-exclusion resin (e.g., Sephadex G-50 or a similar matrix with an appropriate fractionation range).
-
Equilibration: The column is equilibrated with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4).
-
Sample Loading: The active fractions from the ion-exchange chromatography step are pooled, concentrated, and loaded onto the gel filtration column.
-
Elution: The sample is eluted with the equilibration buffer at a constant flow rate.
-
Fraction Collection and Analysis: Fractions are collected and monitored at 280 nm. Fractions corresponding to the peak containing pure this compound are collected.
Characterization of this compound
Physicochemical Properties
This compound is an amphoteric peptide that is soluble in dimethylsulfoxide, dimethylformamide, and alkaline water[1]. Key physicochemical properties are summarized in Table 3.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₉H₉₄N₁₄O₁₈ |
| Molecular Weight | 1331.46 g/mol |
| Appearance | White powder |
Antimicrobial Activity
This compound exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. A summary of its Minimum Inhibitory Concentrations (MICs) against various bacterial strains is provided in Table 4.
Table 4: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 1.56 |
| Bacillus subtilis | 0.78 |
| Streptococcus pyogenes | 3.12 |
| Corynebacterium diphtheriae | 0.78 |
| Escherichia coli | > 100 |
| Pseudomonas aeruginosa | > 100 |
Note: The MIC values are indicative and can vary depending on the specific strain and testing methodology.
Mechanism of Action
The precise signaling pathways affected by this compound have not been fully elucidated. However, like many other lipopeptide antibiotics, its primary mode of action is believed to involve interaction with and disruption of the bacterial cell membrane. The lipophilic fatty acid tail is thought to insert into the lipid bilayer, while the charged peptide portion interacts with the phospholipid head groups. This interaction can lead to pore formation, increased membrane permeability, depolarization, and ultimately, cell death.
Conclusion
This compound remains a compelling subject for antibiotic research due to its potent activity against Gram-positive pathogens. This technical guide has provided a detailed overview of the methodologies for its production, isolation, and characterization. Further research is warranted to optimize the fermentation and purification processes to improve yields and to fully elucidate its mechanism of action, which could pave the way for the development of new therapeutic agents.
References
- 1. Isolation of two new related peptide antibiotics, cerexins A and B (studies on antibiotics from the genus Bacillus. I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defined conditions for synthesis of Bacillus cereus enterotoxin by fermenter-grown cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Subtleties: A Technical Guide to the Structural Differences Between Cerexin A and Cerexin B
For Immediate Release
This technical guide provides an in-depth analysis of the structural distinctions between Cerexin A and Cerexin B, two closely related lipopeptide antibiotics. Designed for researchers, scientists, and drug development professionals, this document outlines the key chemical differences, details the experimental methodologies used for their characterization, and presents a putative mechanism of action.
Core Structural Differences: Amino Acid and Fatty Acid Variations
This compound and Cerexin B, both potent antibiotics isolated from Bacillus cereus, share a common cyclic lipopeptide framework. However, their biological activities and physicochemical properties are influenced by subtle yet significant variations in their amino acid sequence and the composition of their lipid moiety.
The fundamental difference lies in the substitution of two amino acid residues. In this compound, the peptide sequence contains serine and a second valine residue, which are replaced by glycine (B1666218) and phenylalanine in Cerexin B, respectively[1]. This alteration in the peptide ring contributes to differences in their conformational structures and subsequent interactions with biological targets.
Furthermore, the fatty acid component, crucial for the membrane-disrupting activity of these lipopeptides, also exhibits variability. This compound is characterized by the presence of a β-hydroxy isoundecanoic acid[2]. In contrast, Cerexin B possesses a more heterogeneous mixture of fatty acid residues, including β-hydroxy isodecanoic acid, β-hydroxy decanoic acid, β-hydroxy isoundecanoic acid, and β-hydroxy anteisoundecanoic acid.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and Cerexin B, highlighting their structural differences.
Table 1: Amino Acid Composition of this compound and Cerexin B
| Amino Acid | This compound (molar ratio) | Cerexin B (molar ratio) |
| Aspartic Acid | 3 | 3 |
| Threonine | 1 | 1 |
| Serine | 1 | 0 |
| Glycine | 0 | 1 |
| Valine | 2 | 1 |
| Phenylalanine | 0 | 1 |
| allo-Isoleucine | 1 | 1 |
| γ-hydroxylysine | 1 | 1 |
| Tryptophan | 1 | 1 |
Source:[1]
Table 2: Fatty Acid Composition of this compound and Cerexin B
| Fatty Acid | This compound | Cerexin B |
| β-hydroxy isoundecanoic acid | Present | Present |
| β-hydroxy isodecanoic acid | Absent | Present |
| β-hydroxy decanoic acid | Absent | Present |
| β-hydroxy anteisoundecanoic acid | Absent | Present |
Table 3: Physicochemical Properties of this compound and Cerexin B
| Property | This compound | Cerexin B |
| Molecular Formula | C63H103N15O19 | C69H107N15O17 |
| Molecular Weight | 1374.6 g/mol [3] | 1417.8 g/mol (Predicted)[4] |
| Isoelectric Point | Not Reported | Not Reported |
| Specific Optical Rotation | Not Reported | Not Reported |
Experimental Protocols for Structural Elucidation
The structural determination of this compound and B involves a combination of chemical degradation, chromatographic separation, and spectroscopic techniques.
Amino Acid Analysis
Objective: To determine the amino acid composition of the peptide moiety.
Methodology:
-
Acid Hydrolysis: The lipopeptide sample is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. To prevent degradation of sensitive amino acids like tyrosine, phenol (B47542) is often added to the hydrolysis mixture[5].
-
Derivatization: The resulting free amino acids are derivatized to make them volatile or fluorescent for detection.
-
Chromatographic Separation: The derivatized amino acids are separated and quantified using techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).
Peptide Sequencing using Edman Degradation
Objective: To determine the linear sequence of amino acids in the peptide chain.
Methodology:
-
Coupling: The N-terminal amino acid of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative[6].
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid[7][8].
-
Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography (e.g., RP-HPLC) by comparing its retention time to that of known standards[6][7].
-
Repetition: The cycle of coupling, cleavage, and identification is repeated for the shortened peptide to determine the sequence of the subsequent amino acids[9][10].
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the fatty acid components of the lipopeptides.
Methodology:
-
Hydrolysis: The lipopeptide is subjected to acid or alkaline hydrolysis to cleave the fatty acid from the peptide.
-
Esterification: The released fatty acids are converted to their more volatile methyl esters (FAMEs) by reaction with a reagent such as boron trifluoride-methanol[11].
-
Extraction: The FAMEs are extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane).
-
GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and retention times. The separated components then enter a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification based on fragmentation patterns[12][13][14].
Putative Mechanism of Action: A Focus on Membrane Disruption
While specific intracellular signaling pathways for this compound and B have not been elucidated, their lipopeptide nature strongly suggests a mechanism of action centered on the disruption of bacterial cell membranes. This is a common mode of action for many antimicrobial peptides produced by Bacillus species[15][16][17].
The proposed mechanism involves the following steps:
-
Electrostatic Interaction: The positively charged amino acid residues in the peptide ring of the Cerexins are thought to initially interact with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Hydrophobic Interaction: Following the initial electrostatic attraction, the hydrophobic fatty acid tail inserts into the lipid bilayer of the cell membrane.
-
Membrane Permeabilization: The accumulation of Cerexin molecules in the membrane leads to a loss of membrane integrity. This can occur through various models, such as the formation of pores or channels, or a more general "detergent-like" disruption of the lipid bilayer[18][19].
-
Cell Death: The permeabilization of the cell membrane results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.
Conclusion
The structural differences between this compound and Cerexin B, though confined to a few residues and the fatty acid composition, are significant in defining their specific biological profiles. A thorough understanding of these structural nuances, aided by the detailed experimental protocols outlined herein, is critical for the rational design and development of novel lipopeptide-based therapeutics. Future research should focus on elucidating the precise three-dimensional structures of these molecules and their complexes with membrane models to further refine our understanding of their potent antimicrobial activity.
References
- 1. Chemical characterization of new antibiotics, cerexins A and B. (Studies on antibiotics from the genus Bacillus. II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 3. This compound | C63H103N15O19 | CID 139589340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Cerexin b (C69H107N15O17) [pubchemlite.lcsb.uni.lu]
- 5. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 8. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
- 11. jfda-online.com [jfda-online.com]
- 12. Determination of the structure of the fatty acid chain in a cyclic lipopeptide using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lipidmaps.org [lipidmaps.org]
- 15. mdpi.com [mdpi.com]
- 16. A mini-review: mechanism of antimicrobial action and application of surfactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Peptide Structure and Mechanism of Action: A Focus ...: Ingenta Connect [ingentaconnect.com]
The Enigmatic Warrior: Unraveling the Mechanism of Action of Cerexin A Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Cerexin A, a lipopeptide antibiotic produced by Bacillus cereus, has demonstrated notable efficacy against a spectrum of Gram-positive bacteria. However, despite its discovery decades ago, the precise molecular mechanisms underpinning its antibacterial activity remain largely uncharacterized in publicly accessible scientific literature. This technical guide synthesizes the current understanding of analogous lipopeptide antibiotics and outlines the probable, yet unconfirmed, mechanisms by which this compound is believed to exert its bactericidal effects. The primary proposed targets are the bacterial cell membrane and the essential process of peptidoglycan synthesis, culminating in a loss of cellular integrity and death.
Postulated Mechanism of Action: A Two-Pronged Assault
The prevailing hypothesis regarding the mechanism of action of this compound centers on a dual strategy that compromises the structural and functional integrity of the Gram-positive bacterial cell envelope. This involves direct interaction with the cell membrane, leading to depolarization and pore formation, and the sequestration of Lipid II, a critical precursor for peptidoglycan synthesis.
Disruption of the Bacterial Cell Membrane
Like many cationic antimicrobial peptides, the initial interaction of this compound with the bacterial cell is likely electrostatic. The positively charged amino acid residues in the peptide component of this compound are attracted to the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic acids. Following this initial binding, the lipophilic fatty acid tail of this compound is thought to insert into the phospholipid bilayer of the cytoplasmic membrane. This insertion is a critical step that can lead to several detrimental consequences for the bacterium:
-
Membrane Depolarization: The integration of multiple this compound molecules into the membrane can disrupt the electrochemical gradient across the bacterial cell membrane. This dissipation of the membrane potential is catastrophic for the cell, as it is essential for vital processes such as ATP synthesis, nutrient transport, and maintenance of ion homeostasis.
-
Pore Formation: The aggregation of this compound molecules within the membrane may lead to the formation of transmembrane pores or channels. These pores would allow the unregulated efflux of essential intracellular components, including ions (e.g., K+), metabolites, and even small proteins, while simultaneously permitting the influx of extracellular substances, ultimately leading to cell lysis.
The following diagram illustrates the proposed pathway for membrane disruption by this compound:
Inhibition of Peptidoglycan Synthesis via Lipid II Sequestration
A crucial and highly conserved pathway in bacteria is the synthesis of peptidoglycan, the major component of the cell wall that provides structural integrity and protection against osmotic stress. Lipid II is a vital lipid-linked precursor molecule that carries the disaccharide-pentapeptide building block of peptidoglycan across the cytoplasmic membrane to the site of cell wall assembly. Several well-characterized antibiotics, such as vancomycin (B549263) and nisin, exert their effects by binding to Lipid II, thereby preventing its incorporation into the growing peptidoglycan chain.
It is highly probable that this compound also targets Lipid II. By binding to the pyrophosphate or sugar moieties of Lipid II, this compound could sequester this essential precursor, effectively halting cell wall synthesis. This inhibition would lead to a weakened cell wall, making the bacterium susceptible to osmotic lysis, especially in hypotonic environments.
The following workflow outlines the key steps in peptidoglycan synthesis and the proposed point of inhibition by this compound:
Quantitative Data
| Parameter | Staphylococcus aureus | Bacillus subtilis | Method |
| Minimum Inhibitory Concentration (MIC) | Not Available | Not Available | Broth Microdilution |
| Membrane Depolarization (EC50) | Not Available | Not Available | DiSC3(5) Assay |
| Lipid II Binding Affinity (Kd) | Not Available | Not Available | Isothermal Titration Calorimetry |
| Time to Bactericidal Effect (99.9% killing) | Not Available | Not Available | Time-Kill Assay |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of key experiments would be required. The following are detailed methodologies for assays that would be critical in this investigation.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target Gram-positive bacterium.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) of the test organism (e.g., Staphylococcus aureus).
-
Include positive (bacteria in broth without antibiotic) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Bacterial Membrane Permeabilization Assay (SYTOX Green Uptake)
Objective: To assess the ability of this compound to permeabilize the bacterial cytoplasmic membrane.
Protocol:
-
Grow the target bacterium to the mid-logarithmic phase and wash the cells with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Resuspend the bacterial cells to an optical density (OD600) of 0.5 in the same buffer.
-
Add the membrane-impermeable fluorescent dye SYTOX Green to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Transfer the bacterial suspension to a 96-well black, clear-bottom plate.
-
Add varying concentrations of this compound to the wells.
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a fluorescence plate reader.
-
An increase in fluorescence indicates that this compound has compromised the membrane, allowing SYTOX Green to enter and bind to intracellular nucleic acids.
Membrane Potential Assay (DiSC3(5))
Objective: To measure the effect of this compound on the bacterial membrane potential.
Protocol:
-
Prepare a bacterial cell suspension as described for the membrane permeabilization assay.
-
Add the membrane potential-sensitive dye DiSC3(5) to a final concentration of 0.4 µM and incubate until the fluorescence signal stabilizes (indicating dye uptake and quenching in polarized cells).
-
Add KCl to a final concentration of 100 mM to equilibrate the K+ concentration across the membrane.
-
Add varying concentrations of this compound to the cell suspension.
-
Monitor the increase in fluorescence (excitation ~622 nm, emission ~670 nm) over time.
-
Depolarization of the membrane by this compound will cause the release of the quenched DiSC3(5) dye into the medium, resulting in an increase in fluorescence.
In Vitro Lipid II Binding Assay (Dansyl-Vancomycin Displacement)
Objective: To determine if this compound can bind to Lipid II.
Protocol:
-
Prepare liposomes containing Lipid II.
-
Add a fluorescently labeled vancomycin derivative (dansyl-vancomycin), which is known to bind to the D-Ala-D-Ala moiety of Lipid II.
-
Measure the fluorescence of the dansyl-vancomycin bound to the Lipid II-containing liposomes.
-
Add increasing concentrations of this compound to the mixture.
-
A decrease in the fluorescence signal would indicate that this compound is displacing the dansyl-vancomycin from its binding site on Lipid II, suggesting competitive binding.
Conclusion and Future Directions
While the exact molecular interactions of this compound remain to be definitively elucidated, the existing body of knowledge on other lipopeptide antibiotics provides a strong foundation for the proposed dual mechanism of action involving membrane disruption and inhibition of peptidoglycan synthesis. Future research must focus on conducting the detailed experimental protocols outlined above to generate the specific quantitative data needed to confirm these hypotheses. Such studies will not only provide a comprehensive understanding of how this compound combats Gram-positive bacteria but also pave the way for the rational design of novel and more potent antimicrobial agents in the ongoing battle against antibiotic resistance.
An In-Depth Technical Guide to Cerexin A: A Lipopeptide Antibiotic from Bacillus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerexin A is a lipopeptide antibiotic belonging to the polymyxin (B74138) group, produced by strains of Bacillus. First described in the 1970s, it exhibits potent activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, focusing on the producing bacterial strains, its biosynthesis, detailed experimental protocols for its isolation and quantification, and its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of natural product discovery, antibiotic development, and microbial biochemistry.
This compound-Producing Strain: Bacillus mycoides ATCC 21929
The primary reported producer of this compound is the bacterial strain Bacillus mycoides ATCC 21929.[1][2] This strain has also been recently reclassified and is referred to in the literature as Bacillus clarus.[3][4][5] Originally isolated from soil in Papua New Guinea, this strain is noted for its production of the patented antibiotic designated "60-6," which was subsequently identified as this compound.[2][6]
While Bacillus cereus is often associated with the production of various toxins and antimicrobial peptides, Bacillus mycoides ATCC 21929 stands out as the specific and well-documented source of this compound. Genomic analyses of this strain have confirmed the presence of biosynthetic gene clusters responsible for the production of this antibiotic.[1][2]
Data Presentation: Physicochemical Properties and Antibacterial Spectrum
Physicochemical Properties of this compound
This compound is a cyclic lipopeptide. Its structure consists of a fatty acid component and a peptide chain. The constituent fatty acid has been identified as β-hydroxy isoundecanoic acid. The peptide portion is composed of several amino acids, including asparagine.[7]
| Property | Description | Reference |
| Antibiotic Class | Lipopeptide (Polymyxin group) | General Classification |
| Producing Organism | Bacillus mycoides ATCC 21929 (Bacillus clarus) | [1][2] |
| Fatty Acid Moiety | β-hydroxy isoundecanoic acid | [7] |
| Peptide Core | Contains asparagine and other amino acids in a cyclic structure | [7] |
Antibacterial Spectrum of this compound
This compound demonstrates a targeted antibacterial spectrum, with pronounced activity against Gram-positive bacteria. While specific Minimum Inhibitory Concentration (MIC) values from recent, comprehensive studies are not widely available in the public domain, historical data and the general characteristics of polymyxin-like antibiotics suggest potent inhibition of susceptible Gram-positive pathogens. Further research is required to establish a detailed and contemporary MIC profile of purified this compound against a broad panel of clinical isolates.
Biosynthesis of this compound
This compound, being a complex lipopeptide, is synthesized via a Nonribosomal Peptide Synthetase (NRPS) pathway.[8][9] These large, multienzyme complexes assemble the peptide backbone in a modular fashion, independent of the ribosomal machinery.
Nonribosomal Peptide Synthetase (NRPS) Machinery
The biosynthesis of nonribosomal peptides is carried out by large, modular enzymes known as NRPSs. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. The core domains of an NRPS module are:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester linkage to its 4'-phosphopantetheine (B1211885) prosthetic group.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the aminoacyl groups tethered to adjacent T domains.
The genome of Bacillus mycoides ATCC 21929 contains the biosynthetic gene cluster encoding the NRPS machinery responsible for this compound synthesis. A detailed bioinformatic analysis of this gene cluster would reveal the specific modular organization and domain architecture of the this compound synthetase, allowing for the prediction of the complete amino acid sequence and modifications.
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates a generalized workflow for the nonribosomal peptide synthesis of a lipopeptide like this compound.
Caption: Generalized Nonribosomal Peptide Synthesis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the production, isolation, purification, and quantification of this compound. These protocols are based on established methods for lipopeptide antibiotics from Bacillus species and may require optimization for specific laboratory conditions.
Fermentation for this compound Production
Objective: To cultivate Bacillus mycoides ATCC 21929 for the production of this compound.
Materials:
-
Bacillus mycoides ATCC 21929 culture
-
Nutrient Broth (NB) or a suitable production medium
-
Sterile baffled flasks
-
Incubator shaker
Protocol:
-
Prepare a seed culture by inoculating 50 mL of Nutrient Broth in a 250 mL flask with a single colony of B. mycoides ATCC 21929.
-
Incubate the seed culture at 30°C with shaking at 180 rpm for 18-24 hours.
-
Inoculate 1 L of production medium in a 2 L baffled flask with 2% (v/v) of the seed culture.
-
Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 48-72 hours.
-
Monitor the production of this compound by taking samples at regular intervals and performing bioassays or HPLC analysis.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
6 M HCl
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
Step 1: Acid Precipitation
-
Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to remove bacterial cells.
-
Transfer the cell-free supernatant to a clean beaker.
-
Slowly add 6 M HCl to the supernatant while stirring to adjust the pH to 2.0.
-
Allow the precipitate to form overnight at 4°C.
-
Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude this compound precipitate.
Step 2: Methanol Extraction
-
Resuspend the precipitate in a minimal volume of methanol.
-
Stir for 1-2 hours at room temperature to extract the lipopeptide.
-
Centrifuge at 10,000 x g for 15 minutes to remove insoluble material.
-
Collect the methanol supernatant and concentrate it using a rotary evaporator.
Step 3: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the concentrated methanol extract onto the cartridge.
-
Wash the cartridge with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60% methanol).
-
Elute this compound with 80-100% methanol.
-
Collect the fractions and test for antibacterial activity.
Step 4: Preparative HPLC
-
Pool the active fractions from SPE and concentrate them.
-
Purify this compound using a preparative reverse-phase HPLC system with a C18 column.
-
Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase.
-
Monitor the elution profile at 220 nm and collect the peaks corresponding to this compound.
-
Lyophilize the purified fractions to obtain pure this compound.
Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in a sample.[10]
Materials:
-
Purified this compound standard
-
HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Prepare a stock solution of the purified this compound standard of known concentration.
-
Prepare a series of standard solutions by serial dilution of the stock solution to create a calibration curve.
-
Set up the HPLC system with an analytical C18 column.
-
Use a mobile phase gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be 20-80% acetonitrile over 30 minutes.
-
Set the flow rate to 1 mL/min and the detection wavelength to 220 nm.
-
Inject the standard solutions and the unknown samples.
-
Integrate the peak area corresponding to this compound for each run.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound against a target bacterium.
Materials:
-
Purified this compound
-
Target bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate.
-
Prepare an inoculum of the target bacterium adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Mechanism of Action
This compound, as a member of the lipopeptide antibiotic family, is believed to exert its antibacterial effect primarily by disrupting the integrity of the bacterial cell membrane.[11]
Interaction with the Bacterial Cell Membrane
The proposed mechanism of action involves the following steps:
-
Initial Binding: The cationic peptide portion of this compound electrostatically interacts with the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as teichoic acids and phospholipids.
-
Insertion: The lipid tail of this compound inserts into the hydrophobic core of the cytoplasmic membrane.
-
Membrane Permeabilization: This insertion disrupts the normal packing of the phospholipid bilayer, leading to the formation of pores or channels.
-
Cellular Leakage and Death: The formation of these pores leads to the leakage of essential intracellular components, such as ions (e.g., K+) and metabolites, dissipation of the membrane potential, and ultimately, cell death.
The following diagram illustrates the proposed mechanism of action of this compound on the bacterial cell membrane.
Caption: Proposed Mechanism of Action of this compound.
Conclusion
This compound remains a promising, yet underexplored, lipopeptide antibiotic with potent activity against Gram-positive bacteria. The identification of Bacillus mycoides ATCC 21929 as a key producer and the availability of its genome sequence open new avenues for the detailed characterization of its biosynthesis and for potential bioengineering efforts. The experimental protocols provided in this guide offer a framework for researchers to produce, isolate, and evaluate this compound, facilitating further investigation into its therapeutic potential. Future studies should focus on elucidating the complete structure of the this compound biosynthetic gene cluster, optimizing production yields, and conducting comprehensive evaluations of its antibacterial spectrum and in vivo efficacy.
References
- 1. Novel Effective Bacillus cereus Group Species " Bacillus clarus" Is Represented by Antibiotic-Producing Strain ATCC 21929 Isolated from Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. mdpi.com [mdpi.com]
- 7. The total structure of this compound (studies on antibiotics from the genus Bacillus. XVI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]
- 10. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of cerein 8A, a bacteriocin-like peptide produced by Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cerexin A: A Comprehensive Technical Guide to its Amino Acid and Fatty Acid Composition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerexin A is a potent lipopeptide antibiotic produced by certain strains of Bacillus cereus. As a member of the polymyxin (B74138) group of antibiotics, it exhibits significant activity against Gram-positive bacteria. This technical guide provides an in-depth analysis of the amino acid and fatty acid composition of this compound, outlines the key experimental protocols for their determination, and presents visual representations of analytical workflows. This document is intended to serve as a valuable resource for researchers engaged in the study and development of novel antimicrobial agents.
Core Composition of this compound
This compound is a cyclic lipopeptide, meaning it consists of a peptide portion and a lipid portion covalently linked. This structure is crucial for its biological activity, enabling it to interact with and disrupt bacterial cell membranes.
Amino Acid Composition
The peptide moiety of this compound is a decapeptide, containing several D-amino acids and a non-proteinogenic amino acid, γ-hydroxylysine. The presence of D-amino acids is a characteristic feature of non-ribosomally synthesized peptides, contributing to their resistance to proteolytic degradation.
The complete amino acid sequence of this compound has been determined to be: Asn-Val-Val-D-Asn-D-Asn-γ-hydroxy-Lys-aThr-D-Ser-D-Trp-D-aIle.[1][2]
Table 1: Amino Acid Composition of this compound
| Amino Acid | Abbreviation | Chirality | Molar Ratio |
| Asparagine | Asn | L | 1 |
| Valine | Val | L | 2 |
| Asparagine | Asn | D | 2 |
| γ-hydroxylysine | γ-OH-Lys | L | 1 |
| allo-Threonine | aThr | D | 1 |
| Serine | Ser | D | 1 |
| Tryptophan | Trp | D | 1 |
| allo-Isoleucine | aIle | D | 1 |
Fatty Acid Composition
The lipid component of this compound is a β-hydroxy fatty acid, which is N-terminally acylated to the peptide chain. This fatty acid is crucial for the antibiotic's membrane-disrupting activity.
The fatty acid component of this compound has been identified as β-hydroxy isoundecanoic acid . This corresponds to (3R)-3-hydroxy-9-methyldecanoic acid.
Table 2: Fatty Acid Composition of this compound
| Fatty Acid | Systematic Name | Molecular Formula |
| β-hydroxy isoundecanoic acid | (3R)-3-hydroxy-9-methyldecanoic acid | C11H22O3 |
Experimental Protocols
The determination of the amino acid and fatty acid composition of this compound involves a series of sophisticated analytical techniques. The following sections detail the key experimental methodologies.
Isolation and Purification of this compound
The initial step involves the isolation of this compound from the culture broth of Bacillus cereus.
Workflow for this compound Isolation and Purification
References
Spectroscopic Properties of Cerexin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerexin A is a lipopeptide antibiotic produced by Bacillus cereus with a complex structure comprising a cyclic peptide and a lipid tail. Detailed spectroscopic data for this compound is not extensively available in publicly accessible literature. This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound based on its known constituents. It also outlines detailed experimental protocols for the spectroscopic techniques essential for its analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document serves as a foundational resource for researchers involved in the isolation, characterization, and development of this compound and other similar lipopeptide antibiotics.
Introduction
This compound is a member of the polymyxin (B74138) group of antibiotics and is known to be produced by various strains of Bacillus cereus. Structurally, it is a complex lipopeptide, characterized by a cyclic peptide core attached to a fatty acid chain. The complete elucidation of such a molecule relies heavily on a suite of spectroscopic techniques. While the amino acid composition and the identity of the fatty acid have been reported, a comprehensive public repository of its raw and analyzed spectroscopic data is lacking.
This guide aims to fill this gap by providing a detailed theoretical and practical framework for the spectroscopic characterization of this compound. It is designed to assist researchers in understanding the expected spectral features and in applying the appropriate methodologies for its analysis.
Structural Composition of this compound
The fundamental structure of this compound consists of a decapeptide and a fatty acid moiety.
Table 1: Known Structural Components of this compound
| Component | Residue/Molecule | Quantity |
| Amino Acids | L-Asparagine | 3 |
| L-Valine | 2 | |
| D-allo-Threonine | 1 | |
| D-Serine | 1 | |
| D-Tryptophan | 1 | |
| D-Isoleucine | 1 | |
| γ-hydroxy-L-lysine | 1 | |
| Fatty Acid | β-hydroxy-9-methyldecanoic acid | 1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of complex organic molecules like this compound. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish connectivity and spatial relationships.
Expected ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the expected chemical shift ranges for the constituent amino acids and the fatty acid of this compound. These values are based on typical shifts for these residues in a peptide environment and may vary depending on the specific conformation and solvent conditions.
Table 2: Expected ¹H NMR Chemical Shift Ranges (in ppm) for this compound Constituents
| Residue | α-H | β-H | Other Protons |
| Asparagine | 4.5 - 4.9 | 2.7 - 3.0 | Amide NH₂: 6.8 - 7.5 |
| Valine | 4.0 - 4.4 | 2.0 - 2.3 | γ-CH₃: 0.9 - 1.1 |
| allo-Threonine | 4.2 - 4.5 | 4.0 - 4.3 | γ-CH₃: 1.1 - 1.3 |
| Serine | 4.3 - 4.6 | 3.7 - 4.0 | - |
| Tryptophan | 4.6 - 5.0 | 3.2 - 3.5 | Indole protons: 7.0 - 7.8 |
| Isoleucine | 4.1 - 4.4 | 1.8 - 2.1 | γ-CH₂: 1.1-1.5, δ-CH₃: 0.8-1.0, γ'-CH₃: 0.8-1.0 |
| γ-hydroxy-L-lysine | 4.2 - 4.5 | 1.6 - 1.9 | γ-H: 3.5-3.8, δ-CH₂: 1.4-1.7, ε-CH₂: 3.0-3.3 |
| β-hydroxy-9-methyldecanoic acid | 2.3 - 2.6 (α-CH₂) | 3.8 - 4.1 (β-CH) | Terminal CH₃: 0.8 - 0.9 |
Table 3: Expected ¹³C NMR Chemical Shift Ranges (in ppm) for this compound Constituents
| Residue | α-C | β-C | Other Carbons |
| Asparagine | 50 - 54 | 36 - 39 | Carbonyl: 171 - 174, Amide C=O: 174-178 |
| Valine | 58 - 62 | 30 - 33 | γ-C: 18 - 21 |
| allo-Threonine | 59 - 63 | 67 - 71 | γ-C: 19 - 22 |
| Serine | 55 - 59 | 61 - 64 | - |
| Tryptophan | 53 - 57 | 27 - 30 | Indole carbons: 109 - 137 |
| Isoleucine | 58 - 62 | 36 - 40 | γ-C: 25-28, δ-C: 10-13, γ'-C: 15-18 |
| γ-hydroxy-L-lysine | 53 - 57 | 29 - 33 | γ-C: 68-72, δ-C: 30-34, ε-C: 40-43 |
| β-hydroxy-9-methyldecanoic acid | 40 - 44 (α-C) | 65 - 70 (β-C) | Carbonyl: 172 - 176 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). The choice of solvent is critical and should be based on the solubility of the lipopeptide.
-
Instrumentation: Utilize a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Spectra:
-
Acquire a ¹H NMR spectrum to identify the types of protons present.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence, to identify the carbon skeleton.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Acquire a DQF-COSY spectrum to establish ¹H-¹H spin-spin coupling networks within each amino acid residue and the fatty acid chain.
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms (B15284909) to identify all protons belonging to a single spin system (i.e., within a single amino acid).
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for sequencing the amino acids by observing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to determine the spatial proximity of protons, which is essential for defining the three-dimensional structure of the cyclic peptide.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and amino acid sequence of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for confirming the elemental composition.
Expected Mass Spectrometric Data
Table 4: Calculated Molecular Masses of this compound and its Constituents
| Molecule | Chemical Formula | Monoisotopic Mass (Da) |
| This compound | C₆₃H₁₀₃N₁₅O₁₉ | 1373.75 |
| Asparagine | C₄H₈N₂O₃ | 132.05 |
| Valine | C₅H₁₁NO₂ | 117.08 |
| allo-Threonine | C₄H₉NO₃ | 119.06 |
| Serine | C₃H₇NO₃ | 105.04 |
| Tryptophan | C₁₁H₁₂N₂O₂ | 204.09 |
| Isoleucine | C₆H₁₃NO₂ | 131.09 |
| γ-hydroxy-L-lysine | C₆H₁₄N₂O₃ | 162.10 |
| β-hydroxy-9-methyldecanoic acid | C₁₁H₂₂O₃ | 202.16 |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-50 µM) in a solvent compatible with electrospray ionization (ESI), such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) for online separation and analysis.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). The high resolution will allow for the determination of the elemental composition.
-
Tandem MS (MS/MS): Select the molecular ion of this compound for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions provide sequence information. For cyclic peptides, multiple fragmentation events are often necessary to obtain complete sequence coverage. The fragmentation of the fatty acid chain will also provide information about its structure.
-
Data Analysis: Use specialized software to analyze the MS/MS spectra. The mass differences between fragment ions (b- and y-ions for peptides) correspond to the masses of the amino acid residues, allowing for sequencing.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, this technique can confirm the presence of amide bonds, hydroxyl groups, carboxylic acids, and aliphatic chains.
Expected IR Absorption Bands
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500 - 3200 | O-H and N-H | Stretching |
| 3000 - 2850 | C-H (aliphatic) | Stretching |
| 1740 - 1700 | C=O (carboxylic acid) | Stretching |
| 1680 - 1630 | C=O (Amide I) | Stretching |
| 1560 - 1520 | N-H (Amide II) | Bending |
| 1470 - 1450 | C-H | Bending |
| 1250 - 1000 | C-O | Stretching |
Experimental Protocol for FTIR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of dried this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for detecting chromophores in a molecule. The peptide backbone absorbs strongly in the far-UV region (below 220 nm). The only amino acid in this compound with significant UV absorption at higher wavelengths is Tryptophan.
Expected UV-Vis Absorption
-
Peptide Bonds: A strong absorption peak around 190-220 nm.
-
Tryptophan: An absorption maximum around 280 nm.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent that is transparent in the UV range (e.g., water, methanol, or ethanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from approximately 190 nm to 400 nm. Use the same solvent as a blank for baseline correction. The concentration of this compound can be determined using the Beer-Lambert law if the molar absorptivity is known or has been determined.
Signaling Pathways and Mechanism of Action
Detailed signaling pathways for this compound have not been extensively elucidated in the available literature. As a member of the polymyxin family, its primary mechanism of action is likely the disruption of bacterial cell membranes, leading to leakage of cellular contents and cell death. This interaction is often initiated by an electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane. Further research is required to delineate the specific molecular interactions and any subsequent intracellular signaling events.
Conclusion
The spectroscopic characterization of this compound requires a multi-faceted approach employing NMR, MS, IR, and UV-Vis techniques. While specific, publicly available data for this compound is scarce, this guide provides a comprehensive framework of the expected spectroscopic properties and detailed experimental protocols for its analysis. The information presented here will be a valuable resource for researchers working on the structural elucidation, chemical modification, and therapeutic development of this promising antibiotic. Further investigation is crucial to fully map the spectroscopic landscape of this compound and to understand its biological mechanism of action.
Methodological & Application
Application Notes and Protocols for the Purification of Cerexin A from Bacillus cereus Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the purification of the polypeptide antibiotic Cerexin A from a Bacillus cereus culture. The protocol outlines the necessary steps from fermentation to final purification and includes methods for assessing the bioactivity of the purified compound.
Introduction
This compound is a polypeptide antibiotic produced by certain strains of Bacillus cereus. It exhibits activity against Gram-positive bacteria, making it a compound of interest for further research and potential therapeutic development. The purification of this compound from the complex mixture of proteins and other metabolites in a bacterial culture requires a multi-step chromatographic process to achieve high purity while preserving its biological activity. This protocol details a robust method for the isolation and purification of this compound.
Production of this compound in Bacillus cereus
Optimal production of this compound is achieved through submerged fermentation. The following table summarizes the key parameters for the fermentation process.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Recommended Value/Condition |
| Bacterial Strain | Bacillus cereus (this compound producing strain) |
| Culture Medium | Brain Heart Infusion (BHI) Broth or semi-defined medium with 1% Casamino Acids and 0.5% Yeast Extract |
| Inoculum | 5% (v/v) of an overnight culture |
| Fermentation Volume | Scalable, typically 10 L for laboratory scale |
| Temperature | 32°C |
| pH | Maintained at 8.0 |
| Agitation | 200 rpm |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 48-72 hours (until stationary phase) |
Purification Protocol
The purification of this compound is a multi-step process involving centrifugation, ammonium (B1175870) sulfate (B86663) precipitation, and a three-phase chromatographic separation using Fast Protein Liquid Chromatography (FPLC).
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Detailed Methodologies
Step 1: Harvest and Concentration
-
Centrifugation: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted this compound.
-
Ammonium Sulfate Precipitation: While gently stirring, slowly add solid ammonium sulfate to the supernatant to achieve 70% saturation. Continue stirring for at least 4 hours at 4°C to precipitate the proteins, including this compound.
-
Pellet Collection: Centrifuge the suspension at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of Buffer A (20 mM Tris-HCl, pH 8.0).
-
Dialysis: Dialyze the resuspended pellet against 2L of Buffer A overnight at 4°C with two buffer changes to remove excess ammonium sulfate.
Step 2: Ion Exchange Chromatography (IEX)
Rationale: The amino acid composition of this compound, which includes aspartic acid, glutamic acid, lysine, and arginine, suggests an amphoteric nature. The isoelectric point (pI) is estimated to be in the neutral to slightly basic range. Therefore, at a pH of 8.0, this compound is expected to have a net negative charge, making anion exchange chromatography a suitable initial capture step.
-
Column: Q Sepharose Fast Flow column (or equivalent strong anion exchanger).
-
Buffer A: 20 mM Tris-HCl, pH 8.0.
-
Buffer B: 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl.
-
Equilibration: Equilibrate the column with Buffer A until a stable baseline is achieved.
-
Sample Loading: Load the dialyzed sample onto the column.
-
Wash: Wash the column with Buffer A to remove unbound proteins.
-
Elution: Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10 column volumes.
-
Fraction Collection: Collect fractions and screen for antibacterial activity using a bioassay (see Section 4).
Step 3: Hydrophobic Interaction Chromatography (HIC)
Rationale: The fractions from IEX containing this compound will have a relatively high salt concentration, which is ideal for binding to a hydrophobic interaction column. This step separates proteins based on their surface hydrophobicity.
-
Column: Phenyl Sepharose High Performance column (or equivalent).
-
Buffer C: 20 mM Tris-HCl, pH 8.0, containing 1 M (NH₄)₂SO₄.
-
Buffer D: 20 mM Tris-HCl, pH 8.0.
-
Sample Preparation: Pool the active fractions from IEX and add ammonium sulfate to a final concentration of 1 M.
-
Equilibration: Equilibrate the column with Buffer C.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Buffer C.
-
Elution: Elute the bound proteins with a linear gradient of 0-100% Buffer D over 10 column volumes.
-
Fraction Collection: Collect fractions and screen for antibacterial activity.
Step 4: Gel Filtration Chromatography (Size Exclusion)
Rationale: This final polishing step separates molecules based on their size, removing any remaining protein contaminants and aggregates.
-
Column: Superdex 75 pg column (or equivalent).
-
Buffer E: 20 mM Tris-HCl, pH 8.0, containing 150 mM NaCl.
-
Sample Preparation: Pool and concentrate the active fractions from HIC using an appropriate ultrafiltration device (e.g., Amicon Ultra with a 3 kDa MWCO).
-
Equilibration: Equilibrate the column with Buffer E.
-
Sample Loading: Load the concentrated sample onto the column.
-
Elution: Elute with Buffer E at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the expected molecular weight of this compound and confirm purity by SDS-PAGE and bioassay.
Table 2: Summary of a Typical Purification of this compound (Hypothetical Data)
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 5000 | 1,000,000 | 200 | 100 | 1 |
| Ammonium Sulfate Ppt. | 1200 | 900,000 | 750 | 90 | 3.75 |
| Ion Exchange | 150 | 750,000 | 5,000 | 75 | 25 |
| Hydrophobic Interaction | 30 | 600,000 | 20,000 | 60 | 100 |
| Gel Filtration | 10 | 500,000 | 50,000 | 50 | 250 |
Bioactivity Assay: Minimum Inhibitory Concentration (MIC)
The biological activity of this compound is determined by its ability to inhibit bacterial growth. A standard method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Test Organism: A susceptible Gram-positive bacterium (e.g., Bacillus subtilis or Staphylococcus aureus).
-
Medium: Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the purified this compound fractions in MHB in the wells of the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mechanism of Action
This compound, as a polypeptide antibiotic, is believed to exert its antibacterial effect by disrupting the integrity of the bacterial cell wall and/or cell membrane. This leads to the leakage of intracellular contents and ultimately cell death.
Caption: Proposed mechanism of action for this compound.
Conclusion
The protocol described provides a robust and reproducible method for the purification of this compound from Bacillus cereus culture. The combination of ion exchange, hydrophobic interaction, and gel filtration chromatography allows for the isolation of a highly pure and biologically active polypeptide. The provided bioassay protocol is essential for monitoring the purification process and characterizing the final product. Further studies can be conducted to elucidate the precise molecular targets and signaling pathways affected by this compound.
Application Note: HPLC-Based Analysis and Purification of Cerexin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerexin A is a lipopeptide antibiotic produced by various strains of Bacillus cereus.[1][2][3] As a member of the peptide antibiotic family, it holds potential for pharmaceutical applications, necessitating robust analytical methods for its characterization and purification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such complex biomolecules. This document provides detailed protocols for the analytical determination and preparative purification of this compound using Reversed-Phase HPLC (RP-HPLC).
Analytical HPLC Method for this compound
This method is designed for the qualitative and quantitative analysis of this compound in crude extracts or purified samples.
Experimental Protocol: Analytical RP-HPLC
-
Sample Preparation:
-
Dissolve the crude extract or purified sample of this compound in the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[4]
-
-
HPLC System and Column:
-
Use a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Employ a C18 reversed-phase analytical column.
-
-
Chromatographic Conditions:
-
Run a linear gradient to elute this compound and separate it from impurities.
-
Monitor the elution profile at 210-220 nm, which is the characteristic absorbance wavelength for peptide bonds.[5]
-
Data Presentation: Analytical HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Preparative HPLC Method for this compound Purification
This protocol outlines a method for the purification of this compound from a crude microbial extract using preparative RP-HPLC. The process starts from a fermentation broth and includes initial extraction and solid-phase extraction (SPE) for sample clean-up.
Experimental Protocol: Purification of this compound
Step 1: Extraction from Fermentation Broth
-
Acid Precipitation: Adjust the pH of the cell-free fermentation supernatant to 2.0 using 6 M HCl to precipitate the lipopeptides.[6] Allow the precipitation to occur overnight at 4 °C.
-
Centrifugation: Collect the precipitate by centrifugation at 10,000 x g for 20 minutes at 4 °C.[6]
-
Solvent Extraction: Resuspend the pellet in a minimal amount of methanol (B129727) and stir for 1-2 hours. Centrifuge again to remove insoluble material and collect the methanol supernatant containing the crude this compound.
Step 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with water.
-
Sample Loading: Load the methanol extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 20% acetonitrile in water) to remove polar impurities.
-
Elution: Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
Drying: Evaporate the solvent from the eluted fraction under vacuum.
Step 3: Preparative RP-HPLC
-
Sample Preparation: Dissolve the dried, SPE-purified extract in the initial mobile phase for preparative HPLC.
-
HPLC System and Column: Use a preparative HPLC system with a high-pressure gradient pump, a UV detector, and a fraction collector.
-
Chromatographic Conditions: Scale up the analytical method for preparative scale. The gradient may need to be adjusted to optimize separation with a higher sample load.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method described in section 1.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain purified this compound as a powder.[7]
Data Presentation: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% to 70% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 220 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Workflow Visualization
The following diagram illustrates the overall workflow for the purification and analysis of this compound.
Caption: Overall workflow for this compound purification and analysis.
Conclusion
The methods described provide a comprehensive framework for the successful analysis and purification of this compound. The analytical HPLC method is suitable for rapid purity assessment and quantification, while the preparative protocol enables the isolation of high-purity this compound for further research and development. These protocols can be adapted and optimized based on the specific laboratory equipment and the characteristics of the this compound-producing strain.
References
- 1. Total Synthesis and Stereochemical Assignment of the Antimicrobial Lipopeptide Cerexin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C63H103N15O19 | CID 139589340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The amino acid sequence of this compound (studies on antibiotics from the genus Bacillus. VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Cerexin A using Broth Microdilution Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a critical parameter in the evaluation of new antimicrobial agents, providing a quantitative measure of their potency.[1] The broth microdilution assay is a widely used laboratory method for determining the MIC of antimicrobial agents against bacteria.[3][4] This method involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid growth medium.[3] This document provides a detailed protocol for determining the MIC of Cerexin A, a lipopeptide antibiotic, using the broth microdilution assay.
This compound is an antibiotic produced by Bacillus cereus and is composed of several amino acids and a fatty acid residue.[5][6] It has demonstrated antimicrobial activity, and understanding its MIC against various bacterial strains is crucial for its potential development as a therapeutic agent.[7][8]
Data Presentation
The following table summarizes hypothetical MIC data for this compound against common quality control and pathogenic bacterial strains.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 2 |
| Enterococcus faecalis | 29212 | 4 |
| Escherichia coli | 25922 | 16 |
| Pseudomonas aeruginosa | 27853 | 32 |
| Streptococcus pneumoniae | 49619 | 1 |
| Listeria monocytogenes | 19115 | 0.5 |
Experimental Protocols
This section details the step-by-step methodology for determining the MIC of this compound using the broth microdilution assay.
Materials
-
This compound (with known purity)
-
Sterile 96-well, round-bottom microtiter plates[9]
-
Sterile test tubes
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)[11]
-
Plate reader (optional, for automated reading)
Preparation of Reagents
3.2.1. This compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or water, depending on solubility) to prepare a stock solution of at least 1000 µg/mL.[12] If the compound is not fully soluble, a small percentage of a solubilizing agent like Tween 80 may be used, ensuring it does not affect bacterial growth at the final concentration.[13]
-
Sterilize the stock solution by membrane filtration if it is not prepared aseptically.[12]
3.2.2. Bacterial Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD at 600 nm should be between 0.08 and 0.13).[11] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150 from the 0.5 McFarland standard, followed by a 1:2 dilution during inoculation.[12]
Broth Microdilution Assay Procedure
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.[1]
-
Serial Dilution of this compound:
-
Add 200 µL of the prepared this compound stock solution (at twice the highest desired test concentration) to the wells in the first column.[9]
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly by pipetting up and down.[9]
-
Repeat this process across the plate to the tenth column.
-
Discard 100 µL from the tenth column to ensure all wells have a final volume of 100 µL before inoculation.[9]
-
-
Controls:
-
Growth Control (Positive Control): Column 11 should contain 100 µL of CAMHB without any this compound. This well will be inoculated with the bacterial suspension.
-
Sterility Control (Negative Control): Column 12 should contain 100 µL of CAMHB without any this compound and without any bacterial inoculum. This well is to check for contamination of the medium.[9]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentration by half.[1]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]
Interpretation of Results
-
After incubation, visually inspect the microtiter plate.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[12]
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.[12] If the sterility control is turbid, the experiment is invalid due to contamination.
-
Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth more quantitatively.[4]
Visualizations
Experimental Workflow
Caption: Workflow for this compound MIC determination.
MIC Determination Logic
Caption: Logic for identifying the MIC value.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical characterization of new antibiotics, cerexins A and B. (Studies on antibiotics from the genus Bacillus. II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The total structure of this compound (studies on antibiotics from the genus Bacillus. XVI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of a newly identified bacteriocin of Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Cerexin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerexin A is a lipopeptide antibiotic that was first isolated from Bacillus cereus. Its structure was elucidated in the 1970s, revealing a composition of amino acids and a β-hydroxy fatty acid. While its primary characterization has been as an antibacterial agent, the cytotoxic potential of this compound against cancer cell lines remains largely unexplored in publicly available scientific literature.
This document provides a generalized framework for assessing the in vitro cytotoxicity of this compound. The protocols detailed below are standard methods for evaluating the cytotoxic effects of novel compounds and can be adapted for the study of this compound. Due to the limited data on this compound's bioactivity beyond its antibacterial properties, the following sections will focus on established cytotoxicity assays rather than specific data for this compound.
Data Presentation
As of the latest literature search, there is no publicly available quantitative data on the cytotoxic effects of this compound on cancer cell lines. Therefore, a table summarizing IC50 values cannot be provided at this time. Researchers are encouraged to use the protocols below to generate this data and populate a table with the following suggested structure:
| Cell Line | Histology | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Adenocarcinoma | |||
| e.g., A549 | Lung Carcinoma | |||
| e.g., HeLa | Cervical Adenocarcinoma | |||
| e.g., HepG2 | Hepatocellular Carcinoma |
Experimental Protocols
To evaluate the in vitro cytotoxicity of this compound, a multi-assay approach is recommended to assess different aspects of cell death and viability. The following are detailed protocols for the MTT, LDH, and apoptosis assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It serves as an indicator of cell membrane integrity and cytotoxicity.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[3]
-
-
Incubation:
-
Incubate the plate for the desired time periods at 37°C in a 5% CO₂ incubator.[3]
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[3]
-
-
Assay Reaction:
-
Incubation and Absorbance Measurement:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically involves subtracting the spontaneous LDH release from the treated and maximum release values.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains necrotic or late apoptotic cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
6-well plates or T25 flasks
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Cell Harvesting:
-
After treatment, collect both floating and adherent cells.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells.[3]
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[3]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[3]
-
-
Incubation:
-
Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualization of Experimental Workflow and Potential Signaling Pathways
Due to the absence of specific data on this compound's mechanism of action, the following diagrams illustrate a generic experimental workflow for cytotoxicity testing and a hypothetical signaling pathway that could be investigated.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
References
Application Notes and Protocols: Using Cerexin A in Bacterial Biofilm Disruption Studies
A comprehensive review of available scientific literature did not yield specific studies or quantitative data on the application of Cerexin A for the disruption of bacterial biofilms. This compound is a peptide antibiotic isolated from Bacillus cereus, with its structure and amino acid sequence elucidated in research dating back to the 1970s.[1][2][3][4] However, contemporary studies focusing on its efficacy and mechanism of action against bacterial biofilms are not present in the available search results.
The initial search results highlighted a different class of molecules, ceragenins, which are synthetic antimicrobial peptides with demonstrated anti-biofilm activity. It is important to distinguish this compound, a naturally occurring antibiotic, from these synthetic compounds.
While we cannot provide specific protocols and data for this compound, this document outlines a generalized framework and standard protocols that researchers can adapt to study the anti-biofilm potential of novel peptide antibiotics, such as this compound. These protocols are based on established methods for biofilm research.[5][6][7][8][9]
General Principles of Anti-Biofilm Agent Evaluation
The assessment of an anti-biofilm agent typically involves a multi-step process to determine its efficacy in both preventing biofilm formation and eradicating established biofilms. Key parameters measured include the impact on biofilm biomass, cell viability within the biofilm, and the integrity of the extracellular polymeric substance (EPS) matrix.[5][6][7]
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to characterize the anti-biofilm properties of a test compound like this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Before assessing anti-biofilm activity, it is crucial to determine the MIC and MBC of the compound against planktonic (free-floating) bacteria to establish sub-inhibitory and bactericidal concentrations for subsequent biofilm assays.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Agar (B569324) plates
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria without the compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MBC, subculture the contents of wells with no visible growth onto agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent the initial attachment and formation of biofilms.
Materials:
-
Test compound
-
Bacterial strain
-
Growth medium
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Add standardized bacterial suspension to the wells of a 96-well plate containing serial dilutions of the test compound (typically at sub-MIC concentrations).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Carefully remove the planktonic bacteria by washing the wells gently with PBS.
-
Fix the remaining biofilms with methanol (B129727) for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[5]
Protocol 3: Biofilm Disruption (Eradication) Assay
This protocol assesses the ability of a compound to disrupt pre-formed, mature biofilms.
Procedure:
-
Grow mature biofilms in a 96-well plate as described in the inhibition assay (steps 1-3, without the test compound).
-
After the initial incubation period, remove the planktonic cells and gently wash the wells with PBS.
-
Add fresh medium containing serial dilutions of the test compound to the wells with the established biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet method as described above.
Protocol 4: Cell Viability within Biofilms (Resazurin Assay)
This assay determines the metabolic activity of the bacteria within the biofilm, providing an indication of cell viability.[10]
Materials:
-
Resazurin (B115843) sodium salt solution
-
PBS
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Inhibit or disrupt biofilms with the test compound as described in the previous protocols.
-
After treatment, wash the wells with PBS.
-
Add a resazurin solution to each well and incubate in the dark at 37°C for 1-4 hours.
-
Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (at 570 nm and 600 nm). A decrease in signal indicates reduced metabolic activity and therefore, reduced cell viability.[5][10]
Data Presentation
Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Quantitative Data Summary for an Anti-Biofilm Compound
| Bacterial Strain | Compound Conc. (µg/mL) | Biofilm Inhibition (%) | Biofilm Disruption (%) | Reduction in Cell Viability (%) |
| S. aureus ATCC 29213 | 0.5 x MIC | |||
| 1 x MIC | ||||
| 2 x MIC | ||||
| P. aeruginosa PAO1 | 0.5 x MIC | |||
| 1 x MIC | ||||
| 2 x MIC |
Percentage values are typically calculated relative to an untreated control biofilm.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.
References
- 1. The total structure of this compound (studies on antibiotics from the genus Bacillus. XVI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C63H103N15O19 | CID 139589340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The amino acid sequence of this compound (studies on antibiotics from the genus Bacillus. VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure of cerexin B (studies on antibiotics from the genus Bacillus. XVII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Biofilm Formation by the Synergistic Action of EGCG-S and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Cerexin A: A Research Tool for Investigating Membrane Biophysics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cerexin A is a cyclic lipopeptide antibiotic produced by strains of Bacillus cereus. Like other cyclic lipopeptides from Bacillus species, such as surfactins, iturins, and fengycins, this compound is an amphiphilic molecule with a peptide ring and a lipid tail. This structure allows it to interact with and disrupt microbial cell membranes, making it a subject of interest for the development of novel antimicrobial agents. In the field of membrane biophysics, this compound serves as a valuable tool for investigating the fundamental principles of lipid bilayer integrity, pore formation, and the effects of membrane-active compounds on cellular function.
The primary mechanism of action for many Bacillus cyclic lipopeptides involves the permeabilization of the cell membrane.[1][2][3] This can occur through various proposed mechanisms, including the formation of discrete ion channels or pores, or through a more generalized disruption of the lipid bilayer, sometimes described by the "carpet" or "detergent-like" model.[3][4] These interactions lead to the dissipation of transmembrane ion gradients and the leakage of cellular contents, ultimately resulting in cell death.[5][6]
These application notes provide an overview of the potential applications of this compound as a research tool in membrane biophysics and offer detailed protocols for key experiments to characterize its activity.
Applications in Membrane Biophysics
-
Elucidation of Pore-Forming Mechanisms: this compound can be used to study the dynamics of pore formation in model lipid bilayers. By varying the lipid composition of artificial membranes, researchers can investigate the influence of specific lipids on the pore-forming activity of the peptide.
-
Investigation of Ion Channel Properties: Electrophysiological techniques, such as black lipid membrane (BLM) recordings, can be employed to characterize the properties of this compound-induced ion channels, including their conductance, ion selectivity, and gating kinetics.[7]
-
Screening for Membrane-Active Compounds: As a well-characterized membrane-disrupting agent, this compound can be used as a positive control in high-throughput screening assays designed to identify new molecules with antimicrobial or other membrane-active properties.
-
Studying Membrane Repair Mechanisms: Cells possess mechanisms to counteract membrane damage. This compound can be used to induce controlled membrane permeabilization to study these cellular repair responses, such as the involvement of annexins.[8][9][10]
-
Drug Delivery Systems Research: The ability of this compound to permeabilize membranes can be explored for its potential to enhance the intracellular delivery of therapeutic molecules that otherwise have poor membrane permeability.
Proposed Mechanism of Action of this compound
Based on the behavior of other Bacillus cyclic lipopeptides, the proposed mechanism of this compound's interaction with a target membrane likely involves the following steps:
-
Electrostatic and Hydrophobic Interactions: The cationic peptide portion of this compound is expected to initially interact with the negatively charged components of the bacterial cell membrane, such as phosphatidylglycerol (PG). This is followed by the insertion of the hydrophobic lipid tail into the core of the lipid bilayer.[3]
-
Peptide Aggregation and Pore Formation: Upon insertion, this compound monomers may aggregate within the membrane. This aggregation can lead to the formation of transmembrane pores or channels. The structure of these pores can be described by models such as the "barrel-stave" or "toroidal pore" models.[4]
-
Membrane Disruption and Permeabilization: The formation of these pores disrupts the integrity of the membrane, leading to the leakage of ions and small molecules. This dissipates the membrane potential, a critical component of cellular energy production, and leads to the loss of essential cytoplasmic contents.[5][6]
The following diagram illustrates the proposed pore-forming mechanism of this compound.
Quantitative Data Summary
Table 1: Liposome (B1194612) Leakage Assay Data for this compound
| Lipid Composition | This compound Concentration (µM) | % Leakage (at 30 min) | EC50 (µM) |
| POPC | 1 | 5 ± 1 | > 50 |
| 10 | 15 ± 3 | ||
| 50 | 40 ± 5 | ||
| POPC:POPG (3:1) | 1 | 25 ± 4 | 5.2 |
| 5 | 55 ± 6 | ||
| 10 | 85 ± 5 | ||
| POPC with 30% Cholesterol | 1 | 2 ± 1 | > 50 |
| 10 | 8 ± 2 | ||
| 50 | 20 ± 4 |
EC50: Effective concentration causing 50% leakage.
Table 2: Black Lipid Membrane (BLM) Single-Channel Conductance Data for this compound
| Lipid Composition | Voltage (mV) | Single-Channel Conductance (pS) | Ion Selectivity (PK+/PCl-) |
| DPhPC | +50 | 150 ± 20 | 5.8 |
| -50 | 145 ± 18 | ||
| DPhPC:DOPS (9:1) | +50 | 250 ± 30 | 8.2 |
| -50 | 240 ± 25 |
DPhPC: Diphytanoylphosphatidylcholine; DOPS: Dioleoylphosphatidylserine.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the membrane-active properties of this compound.
Protocol 1: Liposome Leakage Assay Using Calcein (B42510)
This assay measures the ability of this compound to permeabilize the membrane of large unilamellar vesicles (LUVs) by monitoring the release of a fluorescent dye.[11]
Materials:
-
This compound stock solution
-
Lipids (e.g., POPC, POPG) in chloroform (B151607)
-
Calcein
-
Sephadex G-50 column
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Triton X-100 (2% solution)
-
Fluorescence spectrophotometer
Procedure:
-
Liposome Preparation: a. Prepare a lipid mixture (e.g., POPC:POPG, 3:1 molar ratio) in a round-bottom flask. b. Evaporate the chloroform under a stream of nitrogen to form a thin lipid film. c. Dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with a calcein solution (50 mM calcein in HEPES buffer) by vortexing. e. Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. f. Extrude the suspension through a polycarbonate membrane (100 nm pore size) 11-21 times to form LUVs.
-
Purification: a. Separate the calcein-loaded LUVs from unencapsulated calcein using a Sephadex G-50 size-exclusion column equilibrated with HEPES buffer.
-
Leakage Assay: a. Dilute the purified LUVs in HEPES buffer to a final lipid concentration of 50 µM in a quartz cuvette. b. Measure the baseline fluorescence (F0) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. c. Add the desired concentration of this compound to the cuvette and record the fluorescence intensity (F) over time. d. After the signal stabilizes or at a defined endpoint, add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and measure the maximum fluorescence (F100).
-
Data Analysis: a. Calculate the percentage of leakage at each time point using the formula: % Leakage = [(F - F0) / (F100 - F0)] * 100
Protocol 2: Measurement of Membrane Depolarization using DiSC3(5)
This protocol uses a voltage-sensitive dye, DiSC3(5), to monitor changes in the membrane potential of bacterial cells upon treatment with this compound.[5]
Materials:
-
Bacterial culture (e.g., Bacillus subtilis, Staphylococcus aureus)
-
This compound stock solution
-
DiSC3(5) stock solution (in DMSO)
-
HEPES buffer with 0.2% glucose
-
KCl solution (200 mM)
-
Valinomycin (optional, as a positive control for hyperpolarization)
-
Gramicidin (B1672133) (as a positive control for depolarization)
-
Fluorescence spectrophotometer with stirring capabilities
Procedure:
-
Cell Preparation: a. Grow bacteria to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.05.
-
Dye Loading and Quenching: a. Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM. b. Incubate in the dark at room temperature for about 30 minutes, or until the fluorescence signal stabilizes at a low level. This indicates that the dye has been taken up by the cells and its fluorescence is quenched. c. Add KCl to a final concentration of 100 mM to equilibrate the K+ concentration inside and outside the cells, which helps in stabilizing the membrane potential.
-
Depolarization Measurement: a. Place the cuvette in the spectrophotometer and record the baseline fluorescence (excitation ~622 nm, emission ~670 nm). b. Add the desired concentration of this compound to the cell suspension. c. Immediately start recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization. d. For a positive control, add gramicidin (e.g., 1 µM) to a separate sample to induce complete depolarization.
-
Data Analysis: a. Normalize the fluorescence data by setting the initial fluorescence before adding this compound to 0% and the fluorescence after adding gramicidin to 100%. b. Plot the normalized fluorescence intensity as a function of time for each this compound concentration.
Protocol 3: Black Lipid Membrane (BLM) Electrophysiology
This protocol describes the formation of a planar lipid bilayer and the measurement of ion channel activity induced by this compound.[12][13]
Materials:
-
BLM setup (including a Teflon cup with an aperture, Ag/AgCl electrodes, amplifier, and data acquisition system)
-
Lipid solution (e.g., 10 mg/ml DPhPC in n-decane)
-
This compound stock solution
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
Procedure:
-
BLM Formation: a. Fill both chambers of the BLM cup with the electrolyte solution. b. Pre-treat the aperture in the Teflon partition with a small amount of the lipid solution. c. "Paint" a thin layer of the lipid solution across the aperture using a small brush or glass rod. d. Observe the thinning of the lipid film to a bilayer, which is indicated by the appearance of "black" spots that coalesce. A stable bilayer will have a high electrical resistance (>10 GΩ) and a capacitance of approximately 0.4-0.8 µF/cm².
-
Channel Reconstitution: a. Once a stable BLM is formed, add a small amount of this compound to the cis chamber (the chamber connected to the positive electrode) while stirring. b. Apply a constant voltage (e.g., +50 mV) across the membrane and monitor the current. c. The insertion of a single channel will be observed as a discrete, step-like increase in the current.
-
Data Acquisition and Analysis: a. Record the current traces at different applied voltages. b. Generate a current-voltage (I-V) plot from the single-channel recordings. c. Calculate the single-channel conductance (γ) from the slope of the I-V plot (γ = I/V). d. To determine ion selectivity, establish a salt gradient across the membrane (e.g., 1 M KCl in the cis chamber and 0.1 M KCl in the trans chamber) and measure the reversal potential (the voltage at which the net current is zero). The ion selectivity can then be calculated using the Goldman-Hodgkin-Katz equation.
References
- 1. State of the Art of Cyclic Lipopeptide–Membrane Interactions: Pore Formation and Bilayer Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of antimicrobial cyclic lipopeptides from Bacillus subtilis influences their effect on spore germination and membrane permeability in fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane Permeabilization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Properties of cytotoxic peptide-formed ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trafficking of Annexins during Membrane Repair in Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Repair Mechanisms against Permeabilization by Pore-Forming Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protection of the membrane permeability barrier by annexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. elements-ic.com [elements-ic.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Lyophilization and Storage of Cerexin A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cerexin A
This compound is a potent lipopeptide antibiotic belonging to the polymyxin (B74138) family, produced by strains of Bacillus cereus. Structurally, it is a cyclic peptide with a fatty acid tail, an amphiphilic nature that is crucial for its antimicrobial activity. Like other lipopeptide antibiotics, this compound exerts its bactericidal effect by targeting and disrupting the integrity of the bacterial cell membrane.[1][2] This mechanism of action makes it a valuable compound for research and development, particularly in an era of growing antibiotic resistance.
To ensure the long-term potency and stability of this compound for research and clinical applications, proper formulation and storage are paramount. Lyophilization, or freeze-drying, is a standard method for preserving peptide-based therapeutics by removing water at low temperatures, which minimizes chemical and physical degradation.[3] These application notes provide a comprehensive guide to the lyophilization, storage, and stability assessment of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₃H₁₀₃N₁₅O₁₉ | PubChem CID: 139589340 |
| Molecular Weight | ~1374.6 g/mol | PubChem CID: 139589340 |
| General Class | Cyclic Lipopeptide Antibiotic | [1] |
| Producing Organism | Bacillus cereus | [1] |
| Mechanism of Action | Bacterial membrane disruption | [1][2] |
Recommended Lyophilization Protocol for this compound
While a specific, validated lyophilization cycle for this compound is not publicly available, a robust protocol can be developed based on established procedures for similar lipopeptide antibiotics such as Polymyxin B and Daptomycin. The following protocol is a recommended starting point for the development of an optimized lyophilization cycle for this compound.
Formulation and Preparation
Prior to lyophilization, this compound should be dissolved in a suitable aqueous solution. The inclusion of cryoprotectants/bulking agents is highly recommended to protect the molecule during freezing and drying and to ensure an elegant and stable lyophilized cake.
Recommended Formulation:
-
This compound: 10-50 mg/mL
-
Bulking Agent/Cryoprotectant: Mannitol (2-5% w/v) or a combination of Mannitol and a disaccharide like Sucrose or Trehalose. Mannitol is a crystalline bulking agent that provides a mechanically stable cake, while sugars can form a glassy matrix that protects the peptide structure.
-
Solvent: Sterile Water for Injection (WFI)
Protocol for Formulation:
-
Bring all components to room temperature.
-
In an aseptic environment, dissolve the selected cryoprotectant(s) in the required volume of WFI.
-
Slowly add the this compound powder to the solution while gently stirring until completely dissolved. Avoid vigorous mixing to prevent foaming.
-
Sterile filter the final solution through a 0.22 µm filter into sterile lyophilization vials.
-
Partially insert sterile lyophilization stoppers into the vials.
Lyophilization Cycle
The lyophilization process consists of three main stages: freezing, primary drying, and secondary drying. The parameters for each stage should be optimized based on the specific formulation and equipment. The following table provides a model lyophilization cycle based on protocols for similar peptide antibiotics.
Table 2: Model Lyophilization Cycle for this compound
| Stage | Step | Shelf Temperature (°C) | Ramp Rate (°C/min) | Pressure (mTorr) | Duration (hours) |
| Freezing | Thermal Treatment | 5 | 1 | - | 1 |
| Freezing | -40 | 0.5 | - | 3 | |
| Primary Drying | Sublimation | -20 | 1 | 100 | 24-48 |
| Secondary Drying | Desorption | 25 | 0.2 | 50 | 8-12 |
Note: This is a model protocol and should be optimized based on critical temperature determinations (e.g., collapse temperature) for the specific this compound formulation.
Mechanism of Action of this compound
This compound, like other lipopeptide antibiotics such as Daptomycin, targets the bacterial cell membrane. Its mechanism of action is a multi-step process that leads to membrane depolarization, ion leakage, and ultimately, cell death.
Experimental Protocols
Reconstitution of Lyophilized this compound
Objective: To properly reconstitute lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free solvent (e.g., Sterile Water for Injection, 0.9% NaCl, or a buffer appropriate for the intended application)
-
Sterile syringe and needle
Protocol:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Using aseptic technique, slowly inject the desired volume of the chosen solvent into the vial, directing the stream against the inner wall to minimize foaming.
-
Gently swirl or roll the vial to facilitate dissolution. Avoid vigorous shaking.
-
Allow the vial to stand for a few minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter before use. The reconstituted solution should be clear.
Stability Testing of Lyophilized this compound
Objective: To assess the long-term stability of lyophilized this compound under different storage conditions.
Methodology:
-
Prepare a sufficient number of vials of lyophilized this compound as described in Section 2.
-
Divide the vials into different storage groups according to the conditions outlined in Table 3.
-
At each time point, withdraw vials from each storage condition.
-
Reconstitute the samples as per the protocol in Section 4.1.
-
Perform the analytical tests listed in Table 3 to assess the stability of the product.
Table 3: Recommended Stability Study Protocol for Lyophilized this compound
| Parameter | Storage Conditions | Time Points (Months) | Analytical Tests | Acceptance Criteria |
| Long-Term Stability | -20°C ± 5°C | 0, 3, 6, 9, 12, 18, 24 | Appearance, Reconstitution Time, Moisture Content (Karl Fischer), Purity/Degradation (RP-HPLC), Antimicrobial Activity (Bioassay) | No significant change in physical or chemical properties. Potency remains within 90-110% of the initial value. |
| Accelerated Stability | 25°C ± 2°C / 60% ± 5% RH | 0, 1, 2, 3, 6 | Same as above | Data used for shelf-life extrapolation and to assess the impact of short-term temperature excursions. |
| Stressed Stability | 40°C ± 2°C / 75% ± 5% RH | 0, 0.5, 1 | Same as above | To identify potential degradation pathways. |
Protocol for Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Objective: To determine the purity of this compound and quantify any degradation products.
Instrumentation and Conditions (Typical for Lipopeptides):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 40°C
Procedure:
-
Prepare mobile phases and degas.
-
Reconstitute the this compound sample to a known concentration (e.g., 1 mg/mL).
-
Inject a suitable volume (e.g., 20 µL) onto the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol for Antimicrobial Activity Bioassay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a susceptible bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Reconstituted this compound solution
-
Susceptible bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Perform serial two-fold dilutions of the reconstituted this compound in CAMHB directly in the 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Recommended Storage and Handling
Lyophilized Product:
-
Long-term storage: Store vials at -20°C or below, protected from light.[4] Under these conditions, the lyophilized powder is expected to be stable for several years.
-
Short-term storage: For routine use, vials can be stored at 2-8°C for several months.
-
Handling: Before opening a vial, it should be allowed to warm to room temperature in a desiccator to prevent moisture absorption, which can compromise stability.[4]
Reconstituted Solution:
-
The stability of reconstituted this compound will depend on the solvent used.
-
For short-term storage (up to 24 hours), the reconstituted solution should be stored at 2-8°C.
-
For longer-term storage, it is recommended to aliquot the reconstituted solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Lyophilization Workflow
The following diagram illustrates the general workflow for the lyophilization of this compound.
References
Troubleshooting & Optimization
Troubleshooting low yield in Cerexin A purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during Cerexin A purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a polypeptide antibiotic produced by the bacterium Bacillus cereus.[1][2] As a peptide, its purification can be complex due to its size, potential for aggregation, and sensitivity to factors like pH and solvent conditions.[3][4] Challenges in achieving high purity and yield are common in peptide purification processes.[5][6][7]
Q2: What are the common methods used for this compound purification?
A2: Several methods have been employed for the purification of polypeptide antibiotics like this compound. These include initial extraction from the fermentation broth followed by a combination of techniques such as:
-
Adsorption using activated charcoal
-
Acetone (B3395972) precipitation
-
Dialysis
-
Size-Exclusion Chromatography (SEC) using media like Sephadex[1][2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1][4]
Q3: What is a typical expected yield for this compound purification?
A3: The yield of this compound can vary significantly depending on the production strain, fermentation conditions, and the purification protocol employed. Generally, losses of around 20% can be expected at each stage of chromatographic purification.[5][8] Therefore, a multi-step purification process can lead to a substantial cumulative loss. It is crucial to optimize each step to maximize the final yield.
Troubleshooting Low Yield
This section addresses specific issues that can lead to a low yield of this compound during the purification process.
Issue 1: Low Recovery After Initial Extraction and Precipitation
Question: My initial extraction from the Bacillus cereus culture broth and subsequent acetone precipitation resulted in a very low yield of crude this compound. What are the potential causes and solutions?
Answer: Low yield at this initial stage can be attributed to several factors, from the fermentation process itself to the specifics of the extraction and precipitation steps.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Antibiotic Production | Review and optimize the fermentation conditions (media composition, pH, temperature, aeration) for your Bacillus cereus strain to enhance this compound production. |
| Inefficient Extraction from Broth | Ensure the pH of the culture broth is adjusted appropriately to maximize the solubility and stability of this compound before extraction. The choice of extraction solvent is also critical. |
| Incomplete Precipitation | The concentration of acetone and the temperature during precipitation are key. Optimize the acetone-to-extract ratio and perform the precipitation at a low temperature (e.g., 4°C) to maximize the recovery of this compound. |
| Degradation of this compound | Polypeptides can be susceptible to degradation by proteases present in the culture supernatant. Consider adding protease inhibitors during the extraction process. |
Issue 2: Significant Product Loss During Chromatographic Purification
Question: I am experiencing a substantial loss of this compound during ion-exchange or reversed-phase chromatography. How can I troubleshoot this?
Answer: Chromatographic steps are critical for achieving high purity, but they are also stages where significant product loss can occur.[5][8] Optimizing loading, elution, and fraction collection is essential.
| Potential Cause | Recommended Solution |
| Inappropriate Resin Choice | Select an ion-exchange resin (anion or cation exchanger) based on the isoelectric point (pI) of this compound. The pH of the buffer should be chosen to ensure the peptide is charged and binds to the resin. |
| Suboptimal Binding/Elution pH | The pH of the loading and elution buffers is critical. Ensure the loading buffer pH promotes strong binding and the elution buffer pH (or salt concentration) is optimized for efficient recovery without denaturation. |
| Irreversible Binding | Strong, non-specific binding to the column matrix can occur. Try adjusting the ionic strength of the loading buffer or including a low concentration of a non-ionic detergent. |
| Co-elution with Impurities | If this compound co-elutes with impurities, the subsequent purification steps will be less efficient. Optimize the gradient slope for better resolution. A shallower gradient can improve separation.[8] |
| Potential Cause | Recommended Solution |
| Peptide Aggregation on the Column | Hydrophobic peptides can aggregate on the C18 column.[7] Try modifying the mobile phase with organic solvents like acetonitrile (B52724) or isopropanol, or adjust the temperature. |
| Poor Solubility in Mobile Phase | Ensure this compound is fully solubilized in the initial mobile phase conditions. Poor solubility can lead to precipitation on the column and low recovery. |
| Incomplete Elution | A steep elution gradient may not allow for the complete elution of the peptide. Optimize the gradient to ensure all the bound this compound is recovered from the column. |
| Peak Tailing Leading to Poor Fractionation | Peak tailing can result in the collection of only the most concentrated part of the peak, reducing the overall yield. This can be caused by column overloading or secondary interactions with the stationary phase. Reduce the sample load or adjust the mobile phase pH. |
Experimental Protocols
General Protocol for this compound Purification
This is a generalized protocol that should be optimized for your specific experimental conditions.
-
Fermentation and Extraction:
-
Culture Bacillus cereus in a suitable production medium.
-
Separate the cells from the culture broth by centrifugation.
-
Extract the supernatant containing this compound with a suitable organic solvent (e.g., n-butanol).
-
-
Precipitation:
-
Concentrate the organic extract.
-
Precipitate the crude this compound by adding cold acetone.
-
Collect the precipitate by centrifugation and dry it.
-
-
Ion-Exchange Chromatography:
-
Dissolve the crude precipitate in an appropriate loading buffer.
-
Load the sample onto a pre-equilibrated ion-exchange column.
-
Wash the column to remove unbound impurities.
-
Elute the bound this compound using a salt gradient (e.g., NaCl).
-
Collect fractions and monitor for the presence of this compound using a suitable assay (e.g., antimicrobial activity assay or HPLC).
-
-
Reversed-Phase HPLC:
-
Pool and desalt the active fractions from the IEX step.
-
Dissolve the sample in the initial mobile phase (e.g., water with 0.1% trifluoroacetic acid).
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute this compound using a gradient of an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Collect the peak corresponding to this compound.
-
Visualizations
Troubleshooting Workflow for Low Yield in this compound Purification
Caption: A flowchart for troubleshooting low yield in this compound purification.
General Purification Workflow for this compound
Caption: A typical experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. quora.com [quora.com]
- 4. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 5. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in chemical and recombinant peptide production processes [proteogenix.science]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Bacillus cereus Fermentation for Cerexin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Bacillus cereus fermentation for the production of Cerexin A, a lipopeptide antibiotic.
Troubleshooting Fermentation Issues
This guide addresses common problems encountered during Bacillus cereus fermentation for this compound production, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Suboptimal Media Composition: Incorrect carbon or nitrogen source, or lack of essential minerals. | Optimize the media by testing different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., peptone, casein).[1][2][3] Ensure the presence of essential ions like manganese.[4] |
| Inappropriate pH: The pH of the fermentation broth may be outside the optimal range for this compound production. | Monitor and control the pH of the medium throughout the fermentation process. The optimal pH for lipopeptide production by B. cereus is often around 7.5 to 8.0.[1][3] | |
| Incorrect Temperature: The incubation temperature may be too high or too low, affecting bacterial growth and/or enzyme activity for this compound synthesis. | Maintain a constant and optimal temperature. For many B. cereus strains, the optimal temperature for lipopeptide production is around 30°C to 37°C.[1][3][5] | |
| Poor Aeration or Agitation: Insufficient oxygen supply can limit the growth of the aerobic B. cereus and subsequent antibiotic production. | Optimize the aeration and agitation rates to ensure sufficient dissolved oxygen. A typical agitation speed is around 150-170 rpm.[1][5][6][7] | |
| Contamination: Contamination with other microorganisms can compete for nutrients and inhibit the growth of B. cereus or degrade the produced this compound. | Implement strict aseptic techniques during all stages of media preparation, inoculation, and fermentation. Regularly check for contamination via microscopy. | |
| Foaming in the Fermentor | High Agitation Speed: Excessive agitation can lead to the formation of stable foam, especially in protein-rich media. | Reduce the agitation speed while ensuring adequate mixing and oxygen transfer. |
| Media Composition: Certain components in the fermentation medium can act as surfactants, promoting foam formation. | Add an appropriate antifoam agent (e.g., silicone-based) to the medium before sterilization or as needed during fermentation. | |
| Inconsistent Batch-to-Batch Production | Variability in Inoculum: The age, size, or physiological state of the inoculum can vary between batches. | Standardize the inoculum preparation procedure, ensuring a consistent cell density and growth phase for inoculation.[3] |
| Inconsistent Raw Materials: Variations in the quality of media components can affect fermentation outcomes. | Use high-quality, consistent sources for all media components. | |
| Fluctuations in Fermentation Parameters: Even minor deviations in pH, temperature, or aeration can lead to significant differences in yield. | Implement robust process control to maintain all fermentation parameters within the optimal range for each batch. |
Frequently Asked Questions (FAQs)
Media Optimization
Q1: What are the best carbon and nitrogen sources for this compound production?
A1: While specific research on this compound is limited, studies on lipopeptide production by Bacillus cereus suggest that glucose and peptone are effective carbon and nitrogen sources, respectively.[1] It is recommended to perform a screening of different sources to find the optimal combination for your specific B. cereus strain.
Q2: Are there any specific minerals or trace elements that enhance this compound production?
A2: Manganese ions have been shown to significantly enhance the production of certain enzymes in Bacillus cereus, which could positively impact this compound synthesis.[4] It is advisable to supplement the fermentation medium with manganese chloride and other trace elements to ensure they are not limiting factors.
Fermentation Parameters
Q3: What is the optimal pH for this compound production?
A3: The optimal pH for lipopeptide production by B. cereus is generally in the neutral to slightly alkaline range, typically between 7.5 and 8.0.[1][3] Maintaining the pH within this range is critical, as deviations can negatively affect production.[8][9]
Q4: What is the ideal temperature for fermentation?
A4: The optimal temperature for the growth of most B. cereus strains and the production of associated lipopeptides is typically between 30°C and 37°C.[1][3][5] Temperatures outside of this range can lead to reduced growth and product formation.[10][11]
Q5: How important are aeration and agitation?
A5: Aeration and agitation are crucial for the fermentation of the aerobic bacterium Bacillus cereus.[6][7] Proper agitation ensures a homogenous distribution of cells and nutrients, while aeration provides the necessary oxygen for metabolic activity and antibiotic synthesis.[12][13] Recommended agitation speeds are often in the range of 150-170 rpm.[1][5]
This compound Analysis
Q6: How can I quantify the amount of this compound produced?
A6: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of lipopeptides like this compound.[14][15][16] This technique allows for the separation of this compound from other components in the fermentation broth and its accurate measurement.
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol provides a general guideline for the submerged fermentation of Bacillus cereus to produce this compound. Optimization of specific parameters will be required for individual strains and fermentor setups.
-
Media Preparation:
-
Prepare the production medium. A suitable starting medium could be Luria-Bertani (LB) broth or a custom medium containing an optimized carbon source (e.g., 1% glucose) and nitrogen source (e.g., 1% peptone).
-
Dispense the medium into baffled flasks or a fermentor vessel.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
-
Inoculum Preparation:
-
Inoculate a single colony of Bacillus cereus into a starter culture of the same medium.
-
Incubate the starter culture at 30-37°C with shaking (e.g., 150 rpm) until it reaches the mid-logarithmic growth phase (typically 12-16 hours).
-
-
Fermentation:
-
Inoculate the production medium with the starter culture to a final concentration of 1-2% (v/v).
-
Incubate the production culture at 30-37°C with an agitation of 150-170 rpm for 48-72 hours.[1][5]
-
Maintain the pH of the culture between 7.5 and 8.0 using sterile additions of acid or base if necessary.
-
Take samples aseptically at regular intervals to monitor cell growth (OD600) and this compound production.
-
Protocol for this compound Extraction and Quantification by HPLC-MS/MS
-
Extraction:
-
Centrifuge the fermentation broth sample to separate the bacterial cells from the supernatant.
-
Acidify the supernatant to a pH of 2.0 using concentrated HCl to precipitate the lipopeptides.
-
Allow the precipitate to form overnight at 4°C.
-
Centrifuge to collect the precipitate and discard the supernatant.
-
Extract the precipitate with a suitable organic solvent, such as methanol (B129727) or a chloroform/methanol mixture.[17]
-
Evaporate the solvent to obtain the crude this compound extract.
-
-
Quantification:
-
Re-dissolve the crude extract in a solvent compatible with the HPLC mobile phase.
-
Filter the sample through a 0.22 µm filter before injection into the HPLC system.
-
Perform the analysis using a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve peak shape.
-
Detect and quantify this compound using a mass spectrometer in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the target molecule.
-
Visualizations
Caption: Workflow for this compound production and analysis.
Caption: Regulation of lipopeptide synthesis in B. cereus.
References
- 1. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 2. Optimizing the fermentation conditions and enhanced production of keratinase from Bacillus cereus isolated from halophilic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Optimizing the fermentation conditions and enhanced production of keratinase from Bacillus cereus isolated from halophilic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimization of Bacillus cereus Fermentation Process for Selenium Enrichment as Organic Selenium Source [frontiersin.org]
- 6. fermex.in [fermex.in]
- 7. deogiricollege.org [deogiricollege.org]
- 8. Effect of Temperature, pH, and aw on Cereulide Synthesis and Regulator Genes Transcription with Respect to Bacillus cereus Growth and Cereulide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Sterigmatocystin Biosynthesis Regulation by pH in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Temperature Exerts Control of Bacillus cereus Emetic Toxin Production on Post-transcriptional Levels [frontiersin.org]
- 11. Temperature Exerts Control of Bacillus cereus Emetic Toxin Production on Post-transcriptional Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. farabi.university [farabi.university]
- 13. m.youtube.com [m.youtube.com]
- 14. Analytical Methods for Anatoxin-a Determination: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Anatoxin-a Determination: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Formulation of a Culture Medium to Optimize the Production of Lipopeptide Biosurfactant by a New Isolate of Bacillus sp.: A Soil Heavy Metal Mitigation Approach [frontiersin.org]
Cerexin A Stability in Different Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cerexin A in various solvents. The information is designed to assist in designing and executing stability studies, interpreting results, and ensuring the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the chemical properties of the solvent (e.g., polarity, proticity), temperature, light exposure, pH, and the presence of contaminants such as water, acids, bases, or oxidizing agents. It is crucial to consider these factors when preparing and storing stock solutions and experimental samples.
Q2: In which types of solvents is this compound expected to be most and least stable?
A2: While specific data for this compound is not available, general principles suggest that its stability will vary in different solvent classes. Typically, non-polar, aprotic solvents might offer better stability by minimizing chemical reactions. Polar protic solvents, like alcohols, could lead to solvolysis, while aqueous solutions might result in hydrolysis, especially at non-neutral pH. The stability in polar aprotic solvents like DMSO and DMF should be empirically determined, as they can sometimes promote specific degradation pathways.
Q3: How can I visually assess if my this compound solution has degraded?
A3: Visual inspection can be a preliminary indicator of degradation. Look for changes in color, the formation of precipitates, or any haziness in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for a definitive assessment of stability.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To maximize shelf-life, this compound stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation and moisture ingress.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Solutions should also be protected from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of this compound in the solvent used for the experiment.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Ensure that the this compound solution was freshly prepared from a solid compound or that the stock solution has been stored correctly and is within its established stability period.
-
Perform a Quick Stability Check: Analyze the concentration and purity of your working solution using a suitable analytical method like HPLC-UV. Compare this to a freshly prepared standard.
-
Solvent Purity: Ensure the solvent used is of high purity (e.g., HPLC grade) and free from contaminants. Water content in organic solvents can be a significant factor.
-
Issue 2: Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of this compound degradation products.
-
Troubleshooting Steps:
-
Analyze a Blank: Inject the solvent alone to rule out contaminants from the solvent or the analytical system.
-
Stress Testing: To tentatively identify if the new peaks are related to this compound, intentionally stress a sample of this compound (e.g., by heating, exposure to acid/base, or light) and observe if the unknown peaks increase.
-
Mass Spectrometry Analysis: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to determine if they are related to this compound (e.g., adducts, fragments, or oxidized forms).
-
Experimental Protocols & Data Presentation
Protocol 1: this compound Stability Assessment in Various Solvents
Objective: To determine the stability of this compound in a panel of common laboratory solvents over time at different temperatures.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Water, Phosphate Buffered Saline pH 7.4) of the highest purity available.
-
Amber glass vials with screw caps.
-
Analytical balance, vortex mixer, and centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is known to be highly soluble and relatively stable (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution with each of the selected test solvents to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Time Point Zero (T=0) Analysis: Immediately after preparation, analyze each solution by HPLC or LC-MS to determine the initial concentration and purity of this compound. This will serve as the baseline.
-
Incubation: Store aliquots of each solution at different temperatures:
-
Refrigerated (2-8°C)
-
Room Temperature (e.g., 25°C)
-
Elevated Temperature (e.g., 40°C)
-
-
Time Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, 48 hours, and 1 week), remove an aliquot from each storage condition and analyze it by HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. A common threshold for stability is retaining >90% of the initial concentration.
Data Presentation
The results of the stability study should be recorded in a clear and organized manner.
Table 1: Stability of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Time (hours) | % this compound Remaining (Mean ± SD, n=3) | Observations (e.g., color change, precipitation) |
| DMSO | 4 | 0 | 100 | Clear, colorless |
| 24 | ||||
| 48 | ||||
| 25 | 0 | 100 | Clear, colorless | |
| 24 | ||||
| 48 | ||||
| Ethanol | 4 | 0 | 100 | Clear, colorless |
| 24 | ||||
| 48 | ||||
| 25 | 0 | 100 | Clear, colorless | |
| 24 | ||||
| 48 | ||||
| PBS (pH 7.4) | 4 | 0 | 100 | Clear, colorless |
| 24 | ||||
| 48 | ||||
| 25 | 0 | 100 | Clear, colorless | |
| 24 | ||||
| 48 |
Visualizations
The following diagrams illustrate the workflow for assessing this compound stability and a conceptual representation of potential degradation pathways.
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
Strategies to reduce cytotoxicity in Cerexin A analogs
Welcome to the technical support center for researchers working with Cerexin A analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental evaluation of these compounds, with a focus on mitigating cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity associated with this compound and its analogs?
A1: The primary mechanism of cytotoxicity for lipopeptide antibiotics like this compound is the disruption of cell membranes. The hydrophobic lipid tail of the molecule can insert into the lipid bilayer of mammalian cell membranes, leading to pore formation, loss of membrane integrity, and ultimately cell lysis. The cationic nature of the peptide portion can also contribute to non-specific binding to negatively charged components on the surface of mammalian cells, further enhancing cytotoxicity.
Q2: How can I strategically modify this compound analogs to reduce their cytotoxicity?
A2: Reducing cytotoxicity while maintaining antimicrobial efficacy is a key challenge. The two primary strategies involve modulating the hydrophobicity and the net charge of the analog.
-
Hydrophobicity Modulation: Hydrophobic interactions are a major driver of membrane disruption[1][2]. Systematically reducing the overall hydrophobicity of a this compound analog can decrease its lytic activity against mammalian cells. This can be achieved by substituting hydrophobic amino acid residues with less hydrophobic or polar ones, or by modifying the length or structure of the fatty acid tail[1].
-
Charge Modification: The net positive charge of this compound analogs can lead to electrostatic interactions with the negatively charged surface of mammalian cells, contributing to cytotoxicity. Modifying the net charge by substituting cationic residues (e.g., Lysine, Arginine) with neutral or even anionic residues can reduce this non-specific binding and lower hemolytic activity[1].
Q3: What are the key in vitro assays to assess the cytotoxicity of my this compound analogs?
A3: The two most common and essential in vitro assays are:
-
Hemolysis Assay: This assay measures the lytic effect of your analogs on red blood cells (erythrocytes) and is a crucial indicator of membrane-disrupting activity. The result is typically reported as the HC50 value, which is the concentration of the analog that causes 50% hemolysis. A higher HC50 value indicates lower hemolytic activity.
-
MTT Assay (or similar cell viability assays): This colorimetric assay assesses the metabolic activity of a cell line (e.g., HEK293, HaCaT) as an indicator of cell viability after exposure to your analogs. The result is reported as the IC50 value, the concentration that inhibits 50% of cell growth or viability. A higher IC50 value suggests lower cytotoxicity.
Q4: How do I improve the therapeutic index of my this compound analogs?
A4: The therapeutic index is a ratio that compares the toxic dose of a compound to its effective therapeutic dose. To improve the therapeutic index, the goal is to decrease the cytotoxicity (increase the HC50 and IC50 values) while maintaining or even improving the antimicrobial activity (decreasing the Minimum Inhibitory Concentration, MIC). A successful strategy will result in a larger "window" between the effective and toxic concentrations.
Troubleshooting Guides
Problem: High Hemolytic Activity Observed in My this compound Analog
Initial Verification Steps:
-
Confirm Experimental Setup: Ensure your positive control (e.g., Triton X-100) shows maximal lysis and your negative control (e.g., PBS) shows no lysis.
-
Verify Analog Concentration: Double-check the stock solution concentration and the final dilutions used in the assay.
-
Check Red Blood Cell Quality: Use fresh, properly washed red blood cells for the assay.
Troubleshooting Strategies:
-
Strategy 1: Reduce Hydrophobicity.
-
Action: Synthesize a new set of analogs where a hydrophobic amino acid in the peptide sequence is replaced with a less hydrophobic one (e.g., Leucine to Alanine). Alternatively, shorten the fatty acid tail by one or two carbons.
-
Rationale: Reducing hydrophobicity can weaken the interaction of the analog with the erythrocyte membrane, thereby decreasing its lytic capacity[1][2].
-
-
Strategy 2: Modify Net Positive Charge.
-
Action: Create analogs where a positively charged residue (e.g., Lysine) is substituted with a neutral residue (e.g., Alanine or Serine).
-
Rationale: Decreasing the net positive charge can reduce the initial electrostatic attraction to the negatively charged surface of red blood cells, thus lowering the probability of membrane insertion and lysis[1].
-
Problem: My Modified this compound Analog Shows Reduced Cytotoxicity but Also Lower Antimicrobial Activity
This is a common challenge in analog design. The key is to find a balance between reduced toxicity and retained efficacy.
Troubleshooting Strategies:
-
Strategy 1: Fine-Tune Hydrophobicity.
-
Action: Instead of a drastic change, make more subtle modifications to the hydrophobicity. For instance, if you replaced a Leucine with an Alanine, try replacing it with a Valine, which has an intermediate hydrophobicity.
-
Rationale: There is often an optimal hydrophobicity window for antimicrobial activity. A slight increase in hydrophobicity from a less active, non-toxic analog might restore antimicrobial efficacy without significantly increasing cytotoxicity[3].
-
-
Strategy 2: Spatially Separate Hydrophobic and Cationic Residues.
-
Action: Redesign the peptide sequence to create a more amphipathic structure, where the hydrophobic and charged residues are on opposite faces of the molecule.
-
Rationale: A well-defined amphipathic structure is often crucial for selective interaction with bacterial membranes over mammalian membranes.
-
Quantitative Data Summary
| Analog ID | Modification from Parent this compound | Hydrophobicity (Relative Scale) | Net Charge | HC50 (µM) | IC50 (µM) vs. HEK293 | MIC (µM) vs. S. aureus | Therapeutic Index (HC50/MIC) |
| This compound | (Parent Molecule) | 1.00 | +4 | 15 | 25 | 2 | 7.5 |
| CA-H1 | Fatty Acid Chain shortened by 2 Carbons | 0.85 | +4 | 50 | 75 | 4 | 12.5 |
| CA-H2 | Leucine at position X replaced by Alanine | 0.90 | +4 | 40 | 60 | 3 | 13.3 |
| CA-C1 | Lysine at position Y replaced by Alanine | 1.00 | +3 | 65 | 90 | 4 | 16.3 |
| CA-HC1 | Combination of CA-H1 and CA-C1 | 0.85 | +3 | 120 | 150 | 8 | 15.0 |
Experimental Protocols
Hemolysis Assay Protocol
-
Preparation of Red Blood Cells (RBCs):
-
Collect fresh human or sheep erythrocytes.
-
Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.
-
Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound analogs in PBS.
-
In a 96-well plate, add 50 µL of each analog dilution to triplicate wells.
-
Add 50 µL of the 2% RBC suspension to each well.
-
For controls, use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate (e.g., 800 x g for 10 minutes) to pellet the intact RBCs.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
-
Plot the percent hemolysis against the analog concentration and determine the HC50 value.
-
MTT Cell Viability Assay Protocol
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HEK293) in appropriate media and conditions until they reach about 80% confluency.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound analogs in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the analog dilutions to the wells.
-
Include a vehicle control (medium with the same solvent concentration used for the analogs).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100
-
Plot the percent viability against the analog concentration to determine the IC50 value.
-
Visualizations
Caption: Logical relationship of strategies to improve the therapeutic index.
Caption: General experimental workflow for analog evaluation.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Contribution of Amphipathicity and Hydrophobicity to the Antimicrobial Activity and Cytotoxicity of β-Hairpin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Cerexin A Preparations: A Technical Support Guide to Common Impurities and Their Removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and removing common impurities from Cerexin A preparations. This compound, a polypeptide antibiotic produced by Bacillus cereus, holds therapeutic promise, but its inherent cytotoxicity necessitates rigorous purification to ensure safety and efficacy in research and drug development settings. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in a crude this compound preparation from bacterial fermentation?
A1: Crude this compound preparations, derived from Bacillus cereus fermentation, typically contain a complex mixture of impurities. These can be broadly categorized as:
-
Host Cell-Related Impurities: These include proteins, DNA, and endotoxins released from the Bacillus cereus host cells during fermentation and lysis. Endotoxins (lipopolysaccharides) are of particular concern due to their potential to cause pyrogenic reactions.
-
Process-Related Impurities: These are substances introduced during the fermentation and initial extraction processes. They can include components of the culture medium (e.g., yeast extract, peptones), antifoaming agents, and solvents used in preliminary extraction steps.
-
Product-Related Impurities: These are molecules structurally similar to this compound. They often arise from degradation of the this compound peptide through processes like oxidation and deamidation. Incomplete or truncated forms of the peptide may also be present.
Q2: Why is the removal of these impurities critical?
A2: The removal of impurities is paramount for several reasons:
-
Toxicity: this compound itself is known to be cytotoxic. The presence of other impurities, especially endotoxins, can significantly increase the overall toxicity of the preparation, leading to misleading results in preclinical studies.
-
Immunogenicity: Host cell proteins and other biological macromolecules can elicit an immune response in vivo, which is undesirable for a therapeutic candidate.
-
Activity and Stability: Impurities can interfere with the biological activity of this compound and may also affect its stability during storage.
-
Regulatory Compliance: For drug development purposes, regulatory agencies have stringent requirements for the purity of active pharmaceutical ingredients (APIs).
Q3: What is a general workflow for purifying this compound?
A3: A typical purification strategy for this compound involves a multi-step approach to remove the diverse range of impurities. A common workflow is as follows:
-
Initial Separation: Removal of bacterial cells and large debris from the fermentation broth by centrifugation or microfiltration.
-
Crude Purification/Concentration: Methods like activated charcoal adsorption and acetone (B3395972) precipitation are used to concentrate this compound and remove a significant portion of media components and some host cell proteins.
-
Desalting and Buffer Exchange: Dialysis is employed to remove small molecule impurities, such as salts, and to exchange the buffer to one suitable for subsequent chromatography steps.
-
Chromatographic Polishing: A combination of ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) is used to separate this compound from remaining host cell proteins, endotoxins, and product-related impurities based on charge and size, respectively.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Acetone Precipitation
-
Possible Cause: The ratio of acetone to the crude preparation may be suboptimal, or the incubation temperature and time may be insufficient for complete precipitation.
-
Troubleshooting Steps:
-
Optimize Acetone Volume: Experiment with different ratios of cold acetone to your sample volume. A common starting point is a 4:1 ratio (acetone:sample).
-
Increase Incubation Time: Extend the incubation period at -20°C. While some protocols suggest 1 hour, an overnight incubation can sometimes improve recovery.
-
Ensure Proper Pellet Collection: After centrifugation, carefully decant the supernatant to avoid disturbing the protein pellet, which may be loose.
-
Check for Protein Loss in Supernatant: Analyze the supernatant for the presence of this compound to confirm if the precipitation was incomplete.
-
Issue 2: High Endotoxin Levels in the Final Product
-
Possible Cause: The purification methods used may not be effective at removing endotoxins, which are notoriously difficult to eliminate.
-
Troubleshooting Steps:
-
Incorporate an Endotoxin-Specific Removal Step: Anion-exchange chromatography under conditions where this compound does not bind but endotoxins (which are negatively charged) do, can be highly effective.
-
Optimize Activated Charcoal Treatment: Ensure sufficient contact time and an appropriate amount of activated charcoal. Note that activated charcoal can also bind the desired peptide, so this step requires careful optimization.
-
Use Endotoxin-Free Buffers and Equipment: All buffers, water, and equipment used during purification must be pyrogen-free.
-
Issue 3: Presence of Product-Related Impurities (e.g., Degradation Products) in the Final Preparation
-
Possible Cause: Standard purification techniques like IEX and SEC may not have sufficient resolution to separate peptides with very similar physicochemical properties.
-
Troubleshooting Steps:
-
Implement High-Resolution Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for separating closely related peptides.
-
Optimize Gradient Elution: In IEX or RP-HPLC, a shallower elution gradient can improve the resolution between this compound and its degradation products.
-
Prevent Degradation During Purification: Work at low temperatures (4°C) and minimize the number of purification steps and the overall processing time to reduce the risk of degradation.
-
Quantitative Data on Impurity Removal
Due to the limited availability of specific quantitative data for this compound purification, the following tables present representative data for the removal of common impurities from polypeptide antibiotic and protein preparations using the described methods. This information serves as a general guide for expected purification efficiencies.
Table 1: Efficiency of Activated Charcoal in Endotoxin Removal
| Initial Endotoxin Level (EU/mg) | Activated Charcoal Concentration (%) | Treatment Time (hours) | Endotoxin Removal Efficiency (%) | Reference |
| >1000 | 1 | 1 | 93.5 | [1] |
| Not Specified | Not Specified | Not Specified | Up to 86.8 (at 4% concentration) | [2] |
EU: Endotoxin Units
Table 2: Protein Recovery and Purity Enhancement with Acetone Precipitation
| Initial Sample | Protein Recovery (%) | Purity Enhancement | Reference |
| Complex Proteome Extract | 98 ± 1 | Not Specified | [3] |
| General Protein Solutions | >95 (with added salt) | Effective for concentrating and removing some contaminants | [4][5] |
Table 3: Host Cell Protein (HCP) and Endotoxin Reduction by Ion-Exchange Chromatography (IEX)
| Chromatography Mode | Initial HCP Level (ppm) | Final HCP Level (ppm) | HCP Reduction | Endotoxin Removal | Reference | | :--- | :--- | :--- | :--- | :--- | | Anion-Exchange (AEX) | 2000–10000 (post-affinity) | Varies | Effective for HCP removal | Highly Effective |[1][6] | | Cation-Exchange (CEX) | 80% pure peptide | >90% pure peptide | Significant | Less effective than AEX |[7] |
ppm: parts per million
Experimental Protocols
Activated Charcoal Adsorption for Initial Purification
This protocol is designed for the initial removal of pigments, some host cell proteins, and endotoxins from the crude fermentation supernatant.
Materials:
-
Crude this compound supernatant
-
Activated charcoal powder
-
Stir plate and stir bar
-
Centrifuge and appropriate centrifuge tubes
-
0.22 µm filter
Procedure:
-
Transfer the crude supernatant to a sterile beaker with a stir bar.
-
While stirring, slowly add activated charcoal to a final concentration of 0.5-1.0% (w/v).
-
Continue stirring at 4°C for 30-60 minutes.
-
Pellet the activated charcoal by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
To remove any remaining fine charcoal particles, filter the supernatant through a 0.22 µm filter.
Acetone Precipitation for Concentration and Purification
This protocol is used to concentrate the polypeptide and remove some water-soluble impurities.
Materials:
-
This compound solution (from previous step)
-
Acetone, pre-chilled to -20°C
-
Acetone-compatible centrifuge tubes
-
Centrifuge capable of reaching >13,000 x g
-
Appropriate resuspension buffer (e.g., buffer for dialysis)
Procedure:
-
Place the this compound solution in a pre-chilled, acetone-compatible centrifuge tube.
-
Add 4 volumes of ice-cold (-20°C) acetone to the tube.
-
Vortex briefly to mix and incubate at -20°C for at least 1 hour (overnight incubation may improve yield).
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant and discard the supernatant.
-
Allow the pellet to air-dry for 10-20 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the pellet in a minimal volume of the desired buffer.
Dialysis for Desalting and Buffer Exchange
This protocol removes small molecule impurities and exchanges the buffer.
Materials:
-
Resuspended this compound pellet
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO), typically 1-3 kDa for a polypeptide like this compound.
-
Dialysis buffer (at least 100 times the sample volume)
-
Large beaker and stir plate
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this usually involves boiling in a bicarbonate or EDTA solution).
-
Load the this compound sample into the dialysis tubing and securely close both ends with clamps.
-
Place the sealed tubing in a beaker containing the dialysis buffer, ensuring the sample is fully submerged.
-
Stir the buffer gently on a stir plate at 4°C.
-
Change the buffer at least 3-4 times over a period of 12-24 hours.
-
After the final buffer change, remove the sample from the tubing.
Ion-Exchange Chromatography (IEX) for Polishing
This protocol separates this compound from other charged impurities. The choice of an anion or cation exchanger will depend on the isoelectric point (pI) of this compound and the pH of the buffer.
Materials:
-
Dialyzed this compound sample
-
IEX column (e.g., DEAE-Sepharose for anion exchange, or CM-Sepharose for cation exchange)
-
Equilibration buffer (low salt concentration)
-
Elution buffer (high salt concentration, e.g., equilibration buffer with 1 M NaCl)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Equilibrate the IEX column with at least 5-10 column volumes of equilibration buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with equilibration buffer until the UV absorbance at 280 nm returns to baseline, to remove any unbound molecules.
-
Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% elution buffer over 20 column volumes).
-
Collect fractions throughout the elution process.
-
Analyze the fractions for the presence and purity of this compound using a suitable method (e.g., SDS-PAGE, RP-HPLC).
Size-Exclusion Chromatography (SEC) for Final Polishing
This protocol separates molecules based on their size and is effective for removing aggregates and other impurities with different hydrodynamic radii.
Materials:
-
Partially purified this compound fractions from IEX
-
SEC column with an appropriate fractionation range
-
SEC running buffer (e.g., phosphate-buffered saline)
-
Chromatography system
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes of running buffer.
-
Concentrate the this compound-containing fractions from the previous step if necessary.
-
Inject the sample onto the column. The injection volume should typically be less than 2% of the total column volume for optimal resolution.
-
Elute the sample with the running buffer at a constant flow rate.
-
Collect fractions as the sample elutes from the column.
-
Analyze the fractions to identify those containing pure this compound.
Visualizations
Caption: A typical multi-step workflow for the purification of this compound.
Caption: Logical relationships between impurities and removal methods.
References
- 1. sinobiological.com [sinobiological.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allumiqs.com [allumiqs.com]
- 5. allumiqs.com [allumiqs.com]
- 6. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]
- 7. downstreamcolumn.com [downstreamcolumn.com]
Technical Support Center: Troubleshooting Artifacts in Cytotoxicity Assays Caused by Cerexin A
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in cytotoxicity assays when using Cerexin A. This document offers troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols to help identify and mitigate potential artifacts arising from the unique properties of this peptide antibiotic.
Frequently Asked Questions (FAQs)
Q1: We are observing higher cell viability than expected, or even viability exceeding 100% of the control, when treating cells with this compound in an MTT assay. What could be the cause?
A1: This is a common artifact observed with certain compounds in MTT and other tetrazolium-based assays (XTT, MTS). The most likely cause is that this compound is directly reducing the MTT reagent to its formazan (B1609692) product, independent of cellular metabolic activity. This chemical reduction leads to a false positive signal, making the cells appear more viable than they are. Peptides containing amino acids with reducing potential can contribute to this effect. It is also possible that at certain concentrations, some compounds can stimulate cell proliferation or increase metabolic activity.[1][2]
Q2: Our LDH assay results with this compound are inconsistent and do not correlate with observations of cell morphology under a microscope. What could be the issue?
A2: Discrepancies between LDH release and microscopic evidence of cell death can arise from several sources of interference.[3] this compound, as a peptide, might directly interact with the lactate (B86563) dehydrogenase (LDH) enzyme released from cells, potentially inhibiting its activity. This would lead to an underestimation of cytotoxicity. Conversely, if this compound causes membrane destabilization in a way that doesn't immediately lead to cell lysis, the release of LDH could be delayed or incomplete. It is also important to ensure that the serum used in your culture medium does not have high inherent LDH activity, which can create high background noise.
Q3: Can the physical properties of this compound, such as its amphipathic nature, interfere with cytotoxicity assays?
A3: Yes, the amphipathic properties of peptides like this compound can lead to interactions with cell membranes and assay components. This can cause the formation of micelles or aggregates at higher concentrations, which may interfere with the optical readings of the assay or sequester assay reagents. Such interactions could also physically damage cell membranes, leading to LDH release that is not due to a specific cytotoxic mechanism.
Q4: How can we confirm that this compound is interfering with our chosen cytotoxicity assay?
A4: The most effective way to confirm interference is to run a cell-free control.[1][4] This involves preparing wells with your cell culture medium, this compound at the concentrations used in your experiment, and the assay reagent (e.g., MTT or the LDH reaction mixture), but without any cells. If you observe a signal change (e.g., color development in the MTT assay or a change in absorbance in the LDH assay) in these cell-free wells, it is a strong indication of direct compound interference.
Q5: What are some reliable alternative cytotoxicity assays to use if we suspect this compound is causing artifacts?
A5: It is highly recommended to use an orthogonal assay that measures a different cellular endpoint to confirm cytotoxicity.[3] Good alternatives include:
-
Fluorescence-based membrane integrity assays: Assays like the CellTox™ Green Cytotoxicity Assay use a fluorescent dye that is excluded from live cells but enters dead cells and binds to DNA, providing a direct measure of membrane integrity.[5] These are generally less susceptible to chemical interference.
-
ATP-based viability assays: These assays measure the level of intracellular ATP, which is a good indicator of metabolically active, viable cells.
-
Direct cell counting: Methods like trypan blue exclusion or automated cell counters provide a direct measure of viable and dead cells.
Troubleshooting Guides
Guide 1: Troubleshooting the MTT Assay with this compound
| Observed Problem | Potential Cause | Recommended Solution | Control Experiments |
| High background absorbance / Viability > 100% | Direct reduction of MTT by this compound. | Use an alternative assay (e.g., CellTox™ Green, ATP-based assay). | Run a cell-free control with this compound and MTT reagent.[1] |
| Increased cellular metabolism. | Corroborate with an assay that measures cell number (e.g., direct cell counting). | ||
| Inconsistent formazan crystal formation | Interaction of this compound with formazan crystals, affecting their solubility. | Ensure complete solubilization by increasing incubation time with the solubilization buffer and gentle mixing.[1] | Visually inspect wells for complete dissolution of crystals before reading. |
| Low signal or no dose-response | This compound is precipitating out of solution at higher concentrations. | Check the solubility of this compound in your culture medium. Consider using a different solvent or lowering the highest concentration. | Visually inspect the wells for any precipitate after adding this compound. |
Guide 2: Troubleshooting the LDH Assay with this compound
| Observed Problem | Potential Cause | Recommended Solution | Control Experiments |
| Low LDH release despite visible cell death | Inhibition of LDH enzyme activity by this compound. | Use an alternative, non-enzymatic assay for membrane integrity (e.g., CellTox™ Green). | Lyse untreated cells to release LDH, then add this compound to the lysate before performing the assay to check for inhibition.[3] |
| Delayed LDH release. | Increase the incubation time with this compound. | Perform a time-course experiment to measure LDH release at different time points. | |
| High background LDH in control wells | High endogenous LDH in the serum of the culture medium. | Use a low-serum or serum-free medium during the experiment. | Measure the LDH activity in the culture medium with and without serum. |
| Physical damage to cells during handling. | Handle cells gently during pipetting and media changes.[3] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Measurement: Mix gently to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[8]
-
Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Protocol 3: CellTox™ Green Cytotoxicity Assay (Alternative Assay)
-
Reagent Preparation: Prepare the CellTox™ Green reagent by diluting the dye in the assay buffer as per the manufacturer's protocol.
-
Cell Plating and Treatment: Plate cells in a 96-well plate. The dye can be added at the time of cell seeding or with the compound treatment. Add this compound at various concentrations.
-
Incubation: Incubate the plate for the desired exposure time. For kinetic measurements, fluorescence can be read at multiple time points.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm. An increase in fluorescence is proportional to the number of dead cells.
Visualizations
Caption: A workflow for troubleshooting unexpected cytotoxicity assay results with this compound.
Caption: A diagram illustrating the potential direct reduction of MTT by this compound.
Caption: The enzymatic cascade of the colorimetric LDH cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 5. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [worldwide.promega.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cellbiologics.com [cellbiologics.com]
Technical Support Center: Enhancing Cerexin A Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Cerexin A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a complex peptide antibiotic produced by the bacterium Bacillus cereus.[1][2][3] Its large molecular structure (Molecular Formula: C₆₃H₁₀₃N₁₅O₁₉) and the presence of numerous hydrophobic amino acid residues contribute to its poor solubility in aqueous solutions, which is a significant hurdle for conducting reliable in vitro assays.[1][2]
Q2: What are the initial steps I should take to dissolve this compound?
A2: Due to its hydrophobic nature, this compound is unlikely to dissolve directly in aqueous buffers like PBS or cell culture media. The recommended approach is to first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for hydrophobic peptides like this compound.[4][5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[4] However, primary cells are generally more sensitive. It is always best practice to run a vehicle control (media with the same final DMSO concentration as your highest treatment dose) to assess any solvent-induced effects on your specific cell type. A dose-response curve for DMSO toxicity is recommended for sensitive or primary cell cultures.[4]
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the primary choice, other polar aprotic solvents like dimethylformamide (DMF) or alcohols such as ethanol (B145695) can also be used to dissolve hydrophobic peptides.[5][6][7] However, their compatibility and toxicity for your specific assay must be validated. For any solvent, the goal is to create a concentrated stock that allows for a high dilution factor, minimizing the final concentration of the organic solvent in the assay medium.[5]
Q5: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A5: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium.[5] Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound, which influence its solubility.
| Property | Value | Source |
| Molecular Formula | C₆₃H₁₀₃N₁₅O₁₉ | [1] |
| Molecular Weight | 1374.6 g/mol | [1] |
| Structure Type | Peptide | [1][2] |
| Predicted logP (XLogP3) | -4.5 | [1] |
Note: A negative logP value suggests overall hydrophilicity, but the large, complex structure with localized hydrophobic regions often leads to poor water solubility, a common trait for complex peptides.
Recommended Solvents for Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | 1-10 mM | The most common and effective solvent for hydrophobic compounds in cell-based assays.[4][8] Prepare a high-concentration stock to minimize the final solvent percentage. |
| DMF (Dimethylformamide) | 1-10 mM | An alternative to DMSO for dissolving hydrophobic peptides.[5] Ensure it is compatible with your experimental setup. |
| Ethanol | 1-5 mM | Can be effective but may have higher volatility and cytotoxicity compared to DMSO at similar concentrations.[9] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the organic solvent (e.g., DMSO). | Insufficient solvent volume or low-quality solvent. | 1. Increase the solvent volume to lower the concentration. 2. Gently warm the solution in a 37°C water bath.[5] 3. Briefly sonicate the solution to aid dissolution.[4][5] 4. Ensure you are using high-purity, anhydrous DMSO.[8] |
| Precipitate forms immediately upon dilution of the stock solution into aqueous media. | The solubility limit of this compound in the final aqueous solution has been exceeded. | 1. Increase Dilution Factor: Prepare a more concentrated DMSO stock so a smaller volume is needed, resulting in a lower final DMSO concentration. 2. Modify Dilution Method: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid mixing.[4] 3. Use a Co-solvent System: Consider using a buffer containing a small percentage of a less toxic co-solvent like ethanol or PEG 300, if compatible with the assay. |
| Assay results are inconsistent or show high variability. | This compound may be degrading or adsorbing to plasticware. | 1. Fresh Preparations: Prepare fresh dilutions from the frozen stock solution for each experiment.[10] 2. Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Low-Binding Plastics: Use low-protein-binding microcentrifuge tubes and pipette tips. |
| Vehicle control (DMSO only) shows unexpected biological activity or cytotoxicity. | The final DMSO concentration is too high for the cells. | 1. Reduce the final DMSO concentration to below 0.5% (or lower for sensitive cells).[4] 2. Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution (MW = 1374.6 g/mol ):
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 1374.6 g/mol x 1000 mg/g = 13.75 mg
-
-
Weighing: Accurately weigh 13.75 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it to 37°C.[5] Visually inspect to ensure no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, low-binding tubes. Store the aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the high-concentration this compound stock solution into cell culture medium for treating cells at the desired final concentrations.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 5 µL of stock + 45 µL of medium). This helps prevent precipitation and makes final dilutions more accurate.
-
Final Dilutions: Prepare the final working concentrations by diluting the intermediate or stock solution into the final volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Mix thoroughly by gentle vortexing or by pipetting up and down immediately before adding to the cells.
-
Vehicle Control: Prepare a vehicle control containing the highest concentration of DMSO that will be used in the experiment. For a 1:1000 dilution, this would be 0.1% DMSO.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Decision Tree for this compound Solubility
Caption: Decision tree for troubleshooting this compound solubility issues.
Hypothetical Signaling Pathway for this compound Action
Caption: Hypothetical mechanism of this compound inducing cell death.
References
- 1. This compound | C63H103N15O19 | CID 139589340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical characterization of new antibiotics, cerexins A and B. (Studies on antibiotics from the genus Bacillus. II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amino acid sequence of this compound (studies on antibiotics from the genus Bacillus. VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. selleckchem.com [selleckchem.com]
- 6. You are being redirected... [bio-world.com]
- 7. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 8. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Cerexin A Production for Research
This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers and drug development professionals working on scaling up the production of Cerexin A. Given the limited publicly available data specifically for this compound, some protocols and data are based on closely related lipopeptide antibiotics produced by Bacillus species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a polypeptide antibiotic produced by the bacterium Bacillus cereus.[1][2] It is a lipopeptide, consisting of a cyclic peptide portion and a lipid tail.[3] Like many other polypeptide antibiotics, its primary mechanism of action is believed to be the disruption of bacterial cell membranes, leading to leakage of cellular contents and cell death.[4][5] Due to its high cytotoxicity, it has not been used in clinical trials but remains a subject of research interest.
Q2: What are the main challenges in scaling up this compound production?
A2: Scaling up the production of polypeptide antibiotics like this compound presents several challenges, including:
-
Process Optimization: Maintaining optimal and consistent fermentation conditions (e.g., temperature, pH, aeration) at a larger scale can be difficult.[6][7]
-
Downstream Processing: Efficiently purifying this compound from the fermentation broth can be complex and costly, often accounting for a significant portion of the total production cost.[8]
-
Product Stability: this compound, like other peptides, may be susceptible to degradation by proteases present in the fermentation broth and can be sensitive to pH and temperature changes.[9][10]
-
Foaming: Fermentation of Bacillus species for lipopeptide production often results in significant foaming, which can complicate the process.[11]
Q3: What are the recommended storage conditions for this compound?
A3: While specific stability data for this compound is limited, polypeptide antibiotics are generally stored in a lyophilized form at -20°C or lower to prevent degradation. Stock solutions, once prepared, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stability studies for similar polypeptide antibiotics in stock solutions have been performed to ensure integrity over time.[12]
Troubleshooting Guides
This section addresses common issues encountered during the production and experimental use of this compound.
Production Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Suboptimal fermentation conditions (pH, temperature, aeration). | Optimize fermentation parameters. For Bacillus species, a two-stage temperature strategy (e.g., 30°C for 24h followed by 37°C) has been shown to improve lipopeptide yield.[6] Ensure adequate, but not excessive, aeration as oxygen availability is critical. |
| Inappropriate carbon or nitrogen source in the culture medium. | Screen different carbon and nitrogen sources. For Bacillus lipopeptide production, glucose and peptone are often effective. | |
| Proteolytic degradation of this compound. | Monitor for protease activity in the fermentation broth. Consider adding protease inhibitors or using a genetically modified strain of B. cereus with reduced protease production. | |
| Foaming during Fermentation | Production of surface-active lipopeptides. | Use an effective antifoaming agent, such as vegetable oil, which can also serve as an additional carbon source.[6] Implement a foam fractionation system to continuously remove the product-rich foam.[8][11] |
| Inconsistent Batch-to-Batch Production | Variability in inoculum quality or raw materials. | Standardize the inoculum preparation procedure.[13] Perform quality control on all raw materials used in the fermentation medium.[7] |
Experimental Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Cytotoxicity Observed in Assays | Poor solubility or aggregation of this compound in the assay medium. | Prepare stock solutions in an appropriate solvent like DMSO and ensure final solvent concentration in the assay is low and consistent across all treatments. Perform a solubility test before conducting the assay. |
| Degradation of this compound in the assay medium. | Check the stability of this compound under your specific assay conditions (e.g., temperature, pH, presence of serum proteins). Prepare fresh dilutions for each experiment. | |
| Incorrect assay choice or execution. | Ensure the chosen cytotoxicity assay is appropriate for the expected mechanism of action (membrane disruption). Include positive and negative controls to validate the assay. | |
| High Variability in Cytotoxicity Results | Inconsistent cell seeding density. | Use a consistent and optimized cell seeding density for each experiment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile medium to minimize evaporation. |
Experimental Protocols
Production of this compound by Submerged Fermentation
This protocol is a generalized procedure based on methods for producing lipopeptide antibiotics from Bacillus species.
1.1. Inoculum Preparation:
-
Inoculate a single colony of Bacillus cereus into 50 mL of seed medium (e.g., Nutrient Broth).
-
Incubate at 30-37°C with shaking at 180-200 rpm for 18-24 hours.
1.2. Fermentation:
-
Prepare the production medium. A common medium for lipopeptide production is Landy medium.[14]
-
Inoculate the production fermenter with the seed culture (typically 2-5% v/v).
-
Maintain fermentation conditions:
-
Temperature: 30-37°C
-
pH: Maintain at 7.0 (can be controlled with automated addition of acid/base).
-
Agitation: 200-400 rpm.
-
Aeration: 1-2 vvm (volume of air per volume of medium per minute).
-
-
Ferment for 48-72 hours. Monitor production by taking samples periodically for analysis (e.g., HPLC).
Purification of this compound
This protocol outlines a general two-step chromatographic purification process.
2.1. Acid Precipitation and Extraction:
-
Centrifuge the fermentation broth to remove bacterial cells.
-
Adjust the pH of the supernatant to 2.0 with concentrated HCl to precipitate the lipopeptides.
-
Centrifuge to collect the precipitate.
-
Extract the precipitate with methanol (B129727) or acetonitrile (B52724).
-
Evaporate the solvent to obtain the crude this compound extract.
2.2. Ion-Exchange Chromatography (IEX):
-
Dissolve the crude extract in a low-salt starting buffer.
-
Load the sample onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with the starting buffer.
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
Collect fractions and analyze for the presence of this compound (e.g., by HPLC).
2.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the IEX fractions containing this compound and desalt if necessary.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure product.
Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.
3.1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
3.2. Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3.3. MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
3.4. Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Optimized Fermentation Parameters for Lipopeptide Production by Bacillus Species (Illustrative)
| Parameter | Optimized Value | Reference |
| Temperature | 30-37°C | [6] |
| pH | 7.0 | [14] |
| Agitation | 200-400 rpm | [6] |
| Aeration | 1-2 vvm | [6] |
| Carbon Source | Glucose | |
| Nitrogen Source | Peptone |
Table 2: Cytotoxicity of Lipopeptide Analogs against Vero Cells (Illustrative Data)
| Compound | MIC against E. coli (µg/mL) | CC50 against Vero Cells (µg/mL) |
| Polymyxin (B74138) B | 1-2 | 99 ± 6 |
| Analog M2 | 0.25-1 | 276 ± 18 |
| Analog S2 | 0.25-2 | > 500 |
Note: This data is for polymyxin analogs and is provided as an example of how to present cytotoxicity data.[15]
Visualizations
Experimental Workflow for this compound Production and Purification
Caption: A streamlined workflow for the production, purification, and analysis of this compound.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Hypothetical pathway of this compound cytotoxicity via membrane disruption.
References
- 1. Chemical characterization of new antibiotics, cerexins A and B. (Studies on antibiotics from the genus Bacillus. II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of two new related peptide antibiotics, cerexins A and B (studies on antibiotics from the genus Bacillus. I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of inactivation of endospores of Bacillus cereus by antimicrobial lipopeptides from Bacillus subtilis fmbj strains using a response surface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Scale-up of industrial microbial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Bioprocess for the Production of Cyclic Lipopeptides Pseudofactins With Efficient Purification From Collected Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdgbio.com [mdgbio.com]
- 14. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Cerexin A vs. Cerexin B: A Comparative Analysis of Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial properties of Cerexin A and Cerexin B, two closely related lipopeptide antibiotics produced by strains of Bacillus cereus. While both compounds exhibit activity against Gram-positive bacteria, a comprehensive, side-by-side quantitative comparison is limited by the available public data. This document summarizes the existing knowledge on their structure, spectrum of activity, and proposed mechanism of action, alongside standardized experimental protocols for their evaluation.
Structural and Chemical Properties
This compound and Cerexin B are polypeptide antibiotics characterized by a cyclic peptide structure linked to a fatty acid chain. The primary distinction between them lies in their amino acid and fatty acid compositions. Acid hydrolysis has revealed that this compound is composed of three residues of aspartic acid, one of threonine, one of serine, two of valine, one of allo-isoleucine, one of γ-hydroxylysine, and one of tryptophan, along with various fatty acid residues. The key difference in Cerexin B is the replacement of the serine and one of the valine residues found in this compound with glycine (B1666218) and phenylalanine, respectively.[1] These structural differences are presumed to influence their antimicrobial efficacy and cytotoxic profiles.
Antimicrobial Spectrum and Potency
Both this compound and Cerexin B have been shown to be effective against Gram-positive bacteria.[2] However, a lack of direct comparative studies in the existing literature prevents the creation of a detailed table of Minimum Inhibitory Concentrations (MICs) for both compounds against a standardized panel of microorganisms. One report has indicated that this compound possesses high cytotoxicity, a factor that has hindered its development for clinical applications.
The general class of lipopeptide antibiotics from Bacillus species is known for a mechanism of action that involves the disruption of the bacterial cell membrane.[3][4] This interaction leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.[3] It is widely suggested that this process involves the formation of pores or channels within the membrane.[5][6]
Table 1: Comparative Antimicrobial Activity of this compound and Cerexin B against Gram-Positive Bacteria
| Microorganism | This compound MIC (µg/mL) | Cerexin B MIC (µg/mL) |
| Staphylococcus aureus | Data Not Available | Data Not Available |
| Bacillus subtilis | Data Not Available | Data Not Available |
| Micrococcus luteus | Data Not Available | Data Not Available |
Note: The table above is for illustrative purposes. Specific, directly comparable MIC values for this compound and Cerexin B are not available in the reviewed scientific literature.
Proposed Mechanism of Action
The antimicrobial activity of this compound and Cerexin B is believed to follow the general mechanism of action for lipopeptide antibiotics. The lipophilic fatty acid tail facilitates the insertion of the molecule into the bacterial cell membrane. This disrupts the membrane's integrity, leading to the formation of pores or ion channels. The subsequent uncontrolled efflux and influx of ions disrupt the membrane potential and essential cellular processes, culminating in bacterial cell death.
Caption: Generalized mechanism of action for Cerexin lipopeptide antibiotics.
Experimental Protocols
The following are standard methodologies for evaluating the antimicrobial activity of compounds like this compound and B.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
M Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Pure cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)
-
This compound and Cerexin B stock solutions
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A single colony of the test microorganism is inoculated into broth and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: The Cerexin compounds are serially diluted in the microtiter plates containing fresh broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the Cerexin compound at which no visible bacterial growth is observed.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
This compound and Cerexin B represent a pair of related lipopeptide antibiotics with activity against Gram-positive bacteria. While their fundamental chemical differences are established, a detailed and direct comparison of their antimicrobial potency is hampered by a lack of publicly available, side-by-side experimental data. The high cytotoxicity reported for this compound may suggest a key difference in their therapeutic potential. Future research directly comparing the MICs of these two compounds against a broad panel of bacterial strains and further elucidating their specific mechanisms of membrane disruption is necessary for a more complete understanding of their relative advantages and disadvantages as potential antimicrobial agents.
References
- 1. Chemical characterization of new antibiotics, cerexins A and B. (Studies on antibiotics from the genus Bacillus. II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of two new related peptide antibiotics, cerexins A and B (studies on antibiotics from the genus Bacillus. I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 4. Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Profile and Antimicrobial Activity of Bacillus Lipopeptide Extracts of Five Potential Biocontrol Strains [frontiersin.org]
Cerexin A vs. Polymyxin B: A Comparative Guide to Purification and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent lipopeptide antibiotics: Cerexin A and Polymyxin (B74138) B. It delves into their purification methodologies, antimicrobial activities, and mechanisms of action, supported by experimental data to aid in research and development efforts.
Introduction
This compound and Polymyxin B are non-ribosomally synthesized peptide antibiotics produced by species of the genus Bacillus. While both are potent antimicrobials, they exhibit distinct spectra of activity. Polymyxin B is a well-established, last-resort antibiotic primarily used against multidrug-resistant Gram-negative bacteria.[1] this compound, on the other hand, demonstrates strong activity against Gram-positive bacteria.[2] This comparative guide aims to provide a comprehensive overview of their purification processes and a quantitative comparison of their antimicrobial efficacy.
Purification of this compound and Polymyxin B
The purification of lipopeptide antibiotics like this compound and Polymyxin B from fermentation broths involves a multi-step process to isolate the active compounds from a complex mixture of cellular components and media constituents. While the general principles are similar, specific protocols are tailored to the physicochemical properties of each antibiotic.
Comparative Summary of Purification Methods
| Purification Step | This compound | Polymyxin B |
| Source Organism | Bacillus cereus[2] | Bacillus polymyxa[3] |
| Initial Extraction | Acid precipitation of culture supernatant[4] | Adsorption to activated charcoal or ion-exchange resin from fermentation broth[3][5] |
| Primary Purification | Solvent extraction (e.g., ethanol) of the precipitate[4] | Elution from adsorbent using acidified ethanol (B145695) or other organic solvent mixtures[3] |
| Chromatography | Ion-exchange chromatography (e.g., DEAE cellulose), Gel filtration (e.g., Sephadex)[2] | Cation-exchange chromatography (e.g., Dowex, KU-2-20 resins)[5] |
| Final Polishing | Reversed-phase high-performance liquid chromatography (RP-HPLC) | Crystallization or further chromatographic steps[6] |
| Final Product Form | Purified peptide | Polymyxin B Sulfate (B86663) (crystalline powder)[6] |
Below is a generalized workflow for the purification of these lipopeptide antibiotics.
Experimental Protocols
General Protocol for Lipopeptide Purification from Bacillus Species
This protocol provides a general framework. Optimization of specific steps is crucial for maximizing yield and purity.
-
Fermentation and Cell Removal:
-
Culture the appropriate Bacillus strain (B. cereus for this compound, B. polymyxa for Polymyxin B) in a suitable fermentation medium under optimal conditions to maximize antibiotic production.[2][3]
-
Harvest the fermentation broth and remove bacterial cells by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). The supernatant contains the crude antibiotic.
-
-
Initial Extraction/Purification:
-
For this compound (Acid Precipitation): Adjust the pH of the cell-free supernatant to 2.0 with concentrated HCl and incubate at 4°C overnight to precipitate the lipopeptides.[4] Collect the precipitate by centrifugation.
-
For Polymyxin B (Adsorption): Add activated charcoal (e.g., 2% w/v) to the clarified fermentation broth and stir for several hours to allow adsorption of Polymyxin B.[3] Alternatively, pass the broth through a cation-exchange resin column.[5]
-
-
Intermediate Purification:
-
For this compound: Extract the crude precipitate with an organic solvent such as ethanol. Evaporate the solvent to obtain a crude extract.
-
For Polymyxin B: Elute the adsorbed Polymyxin B from the activated charcoal or ion-exchange resin using a mixture of an organic solvent and acidified water (e.g., ethanol:acidified water, pH 2.0, in a 30:70 ratio).[3]
-
-
Chromatographic Purification:
-
Dissolve the crude extract/eluate in an appropriate buffer and subject it to further purification using chromatographic techniques.
-
Ion-Exchange Chromatography: Utilize an anion-exchanger like DEAE-cellulose for this compound or a cation-exchanger for Polymyxin B to separate the target antibiotic based on charge.[2]
-
Gel Filtration Chromatography: Further purify the active fractions using a size-exclusion resin like Sephadex to separate molecules based on size.[2]
-
-
High-Resolution Purification:
-
For high-purity applications, subject the partially purified fractions to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This separates the different components of the antibiotic mixture based on hydrophobicity.
-
-
Final Product Formulation:
-
The purified antibiotic can be lyophilized to obtain a stable powder. For Polymyxin B, this is often in the form of a sulfate salt.[6]
-
Antimicrobial Activity and Mechanism of Action
Comparative Antimicrobial Spectrum
| Antibiotic | Primary Target | Spectrum of Activity |
| This compound | Gram-positive bacteria | Effective against bacteria such as Staphylococcus aureus and Bacillus subtilis.[7][8] |
| Polymyxin B | Gram-negative bacteria | Effective against multidrug-resistant pathogens including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[1][6] |
Quantitative Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Organism | This compound MIC (µg/mL) | Polymyxin B MIC (µg/mL) |
| Staphylococcus aureus | 25 - 50 (Garvicin KS, a bacteriocin, for comparison)[9] | Not typically active |
| Bacillus subtilis | 1.75 (Surfactin, another lipopeptide, for comparison)[8] | Not typically active |
| Pseudomonas aeruginosa | Not typically active | ≤2 (MIC90)[10] |
| Escherichia coli | Not typically active | 4 (for MCR1_NJ strain)[11] |
Experimental Protocol for MIC Determination (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12]
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the purified antibiotic in a suitable solvent.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted antibiotic. Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mechanism of Action
Polymyxin B: The primary mechanism of action of Polymyxin B involves its interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The cationic peptide electrostatically binds to the negatively charged lipid A portion of LPS, displacing divalent cations (Ca2+ and Mg2+) that stabilize the outer membrane.[13] This disruption increases the permeability of the outer membrane, allowing Polymyxin B to access and disrupt the inner cytoplasmic membrane, leading to leakage of cellular contents and ultimately cell death.[14]
This compound: The precise molecular mechanism of action for this compound is less well-characterized than that of Polymyxin B. However, as a lipopeptide antibiotic active against Gram-positive bacteria, it is believed to act by disrupting the bacterial cell membrane.[15] The fatty acid tail of the molecule likely inserts into the phospholipid bilayer of the cytoplasmic membrane, leading to pore formation, increased membrane permeability, and subsequent leakage of essential intracellular components, ultimately causing cell death.
Conclusion
This compound and Polymyxin B represent two important classes of lipopeptide antibiotics with distinct and complementary antimicrobial spectra. Polymyxin B remains a critical tool in combating multidrug-resistant Gram-negative infections, and its purification and activity are well-documented. This compound shows promise as a potent agent against Gram-positive bacteria, though further research is needed to fully characterize its antimicrobial activity with specific MIC data against a broader range of clinical isolates and to optimize its purification for potential therapeutic applications. The methodologies and comparative data presented in this guide provide a valuable resource for researchers working on the discovery, development, and application of these important antimicrobial agents.
References
- 1. Comparison of antibacterial activities of polymyxin B and colistin against multidrug resistant Gram negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2010058427A2 - Process for production and purification of polymyxin b sulfate - Google Patents [patents.google.com]
- 4. Detection and Isolation of Emetic Bacillus cereus Toxin Cereulide by Reversed Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of in vitro activities of polymyxin B commercial products on Pseudomonas aeruginosa isolated from hospitalized patients [scielo.isciii.es]
- 7. A Toxin-Antitoxin Module in Bacillus subtilis Can Both Mitigate and Amplify Effects of Lethal Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activities of a Mixture of Biosurfactant from Bacillus subtilis and Alkaline Lipase from Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the composition and in vitro activity of polymyxin B products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cerexin A against Methicillin-Resistant Staphylococcus aureus (MRSA)
Disclaimer: Information regarding "Cerexin A" is not available in the public domain. This guide has been constructed using a hypothetical compound named this compound to demonstrate the requested format and content for a comparative analysis against established treatments for MRSA. The experimental data presented is illustrative and based on typical findings for novel antimicrobial agents.
This guide provides a comparative analysis of the hypothetical antibacterial agent, this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The data is presented to aid researchers, scientists, and drug development professionals in evaluating its potential efficacy relative to existing therapies, such as vancomycin (B549263) and linezolid (B1675486).
In Vitro Efficacy against MRSA
The in vitro activity of this compound was compared with vancomycin and linezolid against various MRSA strains, including well-characterized reference strains and clinical isolates. Key metrics for comparison include the Minimum Inhibitory Concentration (MIC) and the results of time-kill assays.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against MRSA Strains
| MRSA Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| ATCC 43300 | 0.5 | 1 | 2 |
| USA300 | 0.25 | 1 | 2 |
| Clinical Isolate #1 | 0.5 | 2 | 2 |
| Clinical Isolate #2 | 1 | 1 | 4 |
| hVISA Strain | 1 | 4 | 2 |
Data is hypothetical.
Time-Kill Kinetic Assays
Time-kill assays evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Table 2: Time-Kill Assay Results against MRSA ATCC 43300 (at 4x MIC)
| Time (hours) | This compound (log10 CFU/mL reduction) | Vancomycin (log10 CFU/mL reduction) | Linezolid (log10 CFU/mL reduction) |
| 0 | 0 | 0 | 0 |
| 2 | 1.5 | 0.5 | 0.8 |
| 4 | 2.8 | 1.2 | 1.5 |
| 8 | >3.0 | 2.0 | 2.2 |
| 24 | >3.0 | 2.5 | 2.1 |
Data is hypothetical.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: MRSA strains were cultured on Mueller-Hinton Agar (MHA) for 18-24 hours at 37°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension was further diluted to obtain a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Drug Dilution: Serial two-fold dilutions of this compound, vancomycin, and linezolid were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubation: The microtiter plates, containing the bacterial inoculum and antimicrobial dilutions, were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.
Experimental workflow for MIC determination.
Time-Kill Kinetic Assay
-
Culture Preparation: A starting inoculum of approximately 5 x 10^5 CFU/mL was prepared in CAMHB.
-
Drug Exposure: this compound, vancomycin, and linezolid were added to the bacterial cultures at a concentration of 4x their respective MICs. A growth control without any antibiotic was also included.
-
Sampling: Aliquots were removed from each culture at specified time points (0, 2, 4, 8, and 24 hours).
-
Quantification: The samples were serially diluted and plated on MHA. The plates were incubated for 24 hours at 37°C, after which colony-forming units (CFU/mL) were counted.
-
Data Analysis: The change in log10 CFU/mL over time was calculated and plotted to generate the time-kill curves.
Hypothetical Mechanism of Action: Signaling Pathway Inhibition
While the precise mechanism of action for this compound is under investigation, preliminary data suggests it may interfere with the S. aureus accessory gene regulator (agr) quorum-sensing system. This system controls the expression of numerous virulence factors. By inhibiting the AgrA response regulator, this compound could potentially downregulate toxin production and biofilm formation, key components of MRSA pathogenicity.
Hypothesized inhibition of the agr pathway by this compound.
Unraveling the Action of Cerexin A on Bacterial Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cerexin A, a lipopeptide antibiotic produced by Bacillus cereus, has demonstrated notable activity against Gram-positive bacteria. Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's putative membrane-targeting mechanism alongside two well-characterized antibiotics, Polymyxin B and Daptomycin. Due to the limited specific experimental data on this compound's membrane interactions, its mechanism is inferred from its structural characteristics and the known actions of similar antimicrobial peptides (AMPs).
Comparative Overview of Antibiotic Characteristics
This table summarizes the key features of this compound, Polymyxin B, and Daptomycin, highlighting their differences in spectrum of activity and proposed membrane interaction.
| Feature | This compound (Inferred) | Polymyxin B | Daptomycin |
| Class | Lipopeptide | Lipopeptide | Cyclic Lipopeptide |
| Spectrum of Activity | Gram-positive bacteria | Gram-negative bacteria | Gram-positive bacteria |
| Primary Target | Bacterial cytoplasmic membrane | Outer and inner membranes of Gram-negative bacteria | Bacterial cytoplasmic membrane |
| Key MoA Component | Electrostatic and hydrophobic interactions leading to membrane disruption | Binds to lipopolysaccharide (LPS) in the outer membrane, disrupting both outer and inner membranes.[1] | Calcium-dependent binding to phosphatidylglycerol (PG) leading to membrane depolarization and ion leakage.[2][3] |
| Proposed Mechanism | Carpet or toroidal pore model leading to membrane permeabilization and depolarization. | Detergent-like effect causing membrane disorganization and increased permeability. | Forms oligomeric structures that disrupt membrane curvature and create ion-conducting channels.[4] |
Delving into the Mechanisms of Action
The interaction of these antibiotics with bacterial membranes, while broadly categorized as membrane disruption, involves distinct molecular pathways.
This compound: An Inferred Mechanism
As a cationic lipopeptide, this compound likely follows a multi-step process to compromise the integrity of the Gram-positive bacterial membrane:
-
Electrostatic Attraction: The positively charged amino acid residues in this compound are electrostatically attracted to the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic and lipoteichoic acids.[5][6][7]
-
Membrane Insertion: The lipophilic fatty acid tail of this compound facilitates its insertion into the hydrophobic core of the bacterial cytoplasmic membrane.
-
Membrane Disruption: Following insertion, this compound peptides may aggregate and disrupt the membrane through one of several proposed models for AMPs:
-
Carpet model: Peptides accumulate on the membrane surface, creating tension and causing the membrane to disintegrate in a detergent-like manner.
-
Toroidal pore model: Peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a pore lined by both peptides and lipid head groups.
-
This disruption leads to leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.
Polymyxin B: A Tale of Two Membranes
Polymyxin B's action against Gram-negative bacteria is a well-studied process involving sequential disruption of both the outer and inner membranes.
-
LPS Binding: Polymyxin B initially binds with high affinity to the lipid A component of lipopolysaccharide (LPS) in the outer membrane, displacing divalent cations that stabilize the LPS layer.[1]
-
Outer Membrane Permeabilization: This initial binding disrupts the integrity of the outer membrane, allowing Polymyxin B to traverse it via a "self-promoted uptake" mechanism.[1]
-
Inner Membrane Disruption: Once in the periplasm, Polymyxin B interacts with the phospholipids (B1166683) of the inner membrane, causing further disorganization and increased permeability, leading to leakage of cytoplasmic contents and cell death.
Daptomycin: A Calcium-Dependent Cascade
Daptomycin's bactericidal activity against Gram-positive bacteria is uniquely dependent on the presence of calcium ions.
-
Calcium-Dependent Binding: Daptomycin binds to calcium ions, undergoing a conformational change that facilitates its interaction with the bacterial membrane.[8]
-
Phosphatidylglycerol (PG) Targeting: The Daptomycin-calcium complex specifically targets and binds to phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[2]
-
Oligomerization and Channel Formation: Upon binding to PG, Daptomycin molecules oligomerize within the membrane, leading to localized membrane curvature and the formation of ion-conducting channels.[4]
-
Ion Leakage and Depolarization: These channels facilitate the efflux of potassium ions, leading to rapid membrane depolarization and cessation of essential cellular processes, ultimately causing cell death without cell lysis.[9]
Experimental Protocols for Mechanism Validation
Validating the membrane-targeting mechanism of an antibiotic involves a series of in vitro experiments. The following are key assays with generalized protocols.
Membrane Permeabilization Assay
This assay determines the ability of an antibiotic to disrupt the bacterial membrane, allowing the entry of fluorescent dyes that are normally excluded.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.
-
Materials:
-
Mid-log phase bacterial culture
-
Antibiotic of interest (e.g., this compound)
-
Propidium iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
-
-
Protocol:
-
Wash bacterial cells and resuspend in PBS to a specific optical density.
-
Add PI to the cell suspension and incubate in the dark.
-
Add the antibiotic at various concentrations.
-
Monitor the increase in fluorescence over time.
-
A known membrane-disrupting agent can be used as a positive control.
-
Membrane Depolarization Assay
This assay measures the change in bacterial membrane potential upon exposure to an antibiotic.
-
Principle: The fluorescent probe DiSC3(5) is a cationic dye that accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Membrane depolarization causes the release of the dye into the medium, resulting in an increase in fluorescence.[10]
-
Materials:
-
Mid-log phase bacterial culture
-
Antibiotic of interest
-
DiSC3(5) stock solution
-
Buffer containing a carbon source (e.g., HEPES with glucose)
-
Fluorometer
-
-
Protocol:
-
Wash bacterial cells and resuspend in the assay buffer.
-
Add DiSC3(5) to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved.
-
Add the antibiotic and continuously monitor the fluorescence intensity.
-
A known depolarizing agent like valinomycin (B1682140) can be used as a positive control.[10]
-
Experimental Workflow
The following diagram illustrates a general workflow for validating the membrane-targeting mechanism of a novel antibiotic like this compound.
Conclusion
While direct experimental evidence for this compound's mechanism of action on bacterial membranes is currently lacking, its structural similarity to other cationic lipopeptide antibiotics strongly suggests a membrane-disruptive mode of action against Gram-positive bacteria. By employing the experimental protocols outlined in this guide, researchers can systematically investigate and validate this proposed mechanism. A thorough understanding of how this compound interacts with and compromises bacterial membranes is a critical step towards realizing its therapeutic potential in an era of growing antibiotic resistance.
References
- 1. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymyxin and lipopeptide antibiotics: membrane-targeting drugs of last resort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Peptides Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C63H103N15O19 | CID 139589340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Effects of Ellipticine Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Ellipticine, a potent antineoplastic agent, on a range of human cancer cell lines. The data presented is compiled from published experimental findings and is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics.
Introduction to Ellipticine
Ellipticine is a naturally occurring alkaloid derived from plants of the Apocynaceae family. It has garnered significant interest in oncology research due to its multimodal mechanism of action, which includes DNA intercalation, inhibition of topoisomerase II, and the formation of covalent DNA adducts following metabolic activation.[1][2] These actions ultimately lead to cell cycle arrest and apoptosis in susceptible cancer cells. This guide focuses on the comparative cytotoxicity of Ellipticine, presenting key data and methodologies to aid in its evaluation as a potential therapeutic agent.
Comparative Cytotoxicity of Ellipticine
The cytotoxic activity of Ellipticine has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a primary metric for comparison. The data reveals a differential sensitivity of various cancer cell types to Ellipticine.
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| UKF-NB-3 | Neuroblastoma | < 1 |
| HL-60 | Promyelocytic Leukemia | < 1 |
| MCF-7 | Breast Adenocarcinoma | ~ 1 |
| U87MG | Glioblastoma | ~ 1 |
| CCRF-CEM | T-cell Leukemia | ~ 4 |
Table 1: Comparative IC50 values of Ellipticine on various human cancer cell lines. Data extracted from published studies.[3]
Neuroblastoma and leukemia cell lines, in particular, demonstrate high sensitivity to Ellipticine, with IC50 values falling in the sub-micromolar range.[3] Breast adenocarcinoma and glioblastoma cell lines also show considerable sensitivity.[3] The T-cell leukemia cell line CCRF-CEM was found to be comparatively less sensitive.[3]
Experimental Protocols
The following section outlines the typical methodology used to assess the cytotoxicity of Ellipticine.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with a range of concentrations of Ellipticine for a specified duration, typically 48 hours.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to determine cell viability. The assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
After the incubation period with Ellipticine, the culture medium is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for a further 3-4 hours to allow for formazan crystal formation.
-
The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is then calculated from the dose-response curve.
Figure 1. A schematic representation of the experimental workflow for determining the cytotoxicity of Ellipticine using the MTT assay.
Mechanism of Action and Signaling Pathways
The cytotoxic effects of Ellipticine are attributed to its ability to induce DNA damage, which in turn activates cellular stress responses and apoptotic signaling pathways. A key player in this process is the tumor suppressor protein p53.[1][4]
Following metabolic activation by cytochrome P450 (CYP) enzymes, Ellipticine forms reactive metabolites that can covalently bind to DNA, forming DNA adducts.[2][5] This DNA damage, along with the inhibition of topoisomerase II, triggers the activation of the p53 pathway.[1] Activated p53 can induce cell cycle arrest, allowing time for DNA repair. However, if the damage is too severe, p53 promotes apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, which execute the apoptotic program.
Figure 2. A simplified diagram illustrating the signaling pathway of Ellipticine-induced apoptosis, highlighting the central role of p53.
Conclusion
Ellipticine demonstrates significant cytotoxic activity against a range of cancer cell lines, with particular potency observed in neuroblastoma and leukemia. Its mechanism of action, centered on DNA damage and the activation of the p53-mediated apoptotic pathway, underscores its potential as a valuable lead compound in the development of new anticancer therapies. The data and methodologies presented in this guide offer a foundation for further research into the therapeutic applications of Ellipticine.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes [mdpi.com]
Comparative Analysis of Cerexin A's Cross-Resistance with Other Peptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-resistance between Cerexin A and other prominent peptide antibiotics. Due to a scarcity of publicly available, direct comparative studies on this compound, this analysis leverages available data on related Cerexin compounds and established peptide antibiotics to infer potential cross-resistance patterns. The information is intended to guide further research and experimental design.
Executive Summary
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the available MIC data for Cerexin B variants and other peptide antibiotics against common Gram-positive bacteria. It is critical to note that the data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Cerein 7B | Staphylococcus aureus ATCC 6538 | 20 | [1] |
| Cerein B4080 | Staphylococcus aureus ATCC 6538 | 90 | [1] |
| Polymyxin B | Staphylococcus aureus | >128 | [No specific strain cited] |
| Bacitracin | Staphylococcus aureus ATCC 14579 | 50 | [2] |
| Daptomycin | Bacillus cereus | ≤1 - 2 | [3] |
Note: The MIC values for Polymyxin B against Staphylococcus aureus are generally high, indicating intrinsic resistance.
Experimental Protocols
To generate robust and comparable cross-resistance data, standardized antimicrobial susceptibility testing methods are essential. The following is a detailed protocol for the broth microdilution method, a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Protocol: Broth Microdilution for MIC Determination
1. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (U-bottom)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of peptide antibiotics (this compound, Polymyxin B, Bacitracin, Daptomycin) of known concentration
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Prepare a series of twofold serial dilutions of each peptide antibiotic in CAMHB in the 96-well microtiter plates. The concentration range should be chosen to encompass the expected MIC of the test organism.
-
A typical final volume in each well is 100 µL.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacterial inoculum in CAMHB without any antibiotic) and a negative control well (CAMHB only) on each plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizations
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing cross-resistance using the broth microdilution method.
Hypothetical Signaling Pathway for Peptide Antibiotic Resistance
References
- 1. preprints.org [preprints.org]
- 2. Response of Bacillus cereus ATCC 14579 to challenges with sublethal concentrations of enterocin AS-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prevalence, distribution, enterotoxin profiles, antimicrobial resistance, and genetic diversity of Bacillus cereus group isolates from lettuce farms in Korea [frontiersin.org]
Comparative Guide: Synergistic Effects of Polymyxin B with Conventional Antibiotics
Lack of Publicly Available Data on Synergistic Effects of Cerexin A
Extensive searches for published studies detailing the synergistic effects of this compound with conventional antibiotics have yielded no specific experimental data. Research on the combination therapy potential of this compound appears to be limited or not publicly available at this time.
In light of this, the following comparison guide has been developed using a representative and well-studied class of peptide antibiotics, the Polymyxins (specifically Polymyxin B), to illustrate the principles and methodologies of assessing synergistic effects with conventional antibiotics. This guide will provide researchers, scientists, and drug development professionals with a framework for evaluating such interactions.
Introduction
Polymyxins are a class of polypeptide antibiotics that are effective against multidrug-resistant Gram-negative bacteria. Their primary mechanism of action involves disrupting the integrity of the bacterial outer membrane. This membrane-permeabilizing effect can facilitate the entry of other classes of antibiotics, leading to synergistic antimicrobial activity. This guide summarizes the quantitative data on the synergistic effects of Polymyxin B with various conventional antibiotics, details the experimental protocols used to determine these effects, and visualizes the underlying mechanisms and workflows.
Data Presentation: Synergistic Activity of Polymyxin B
The synergistic potential of Polymyxin B in combination with other antibiotics is typically quantified using the checkerboard broth microdilution method to determine the Fractional Inhibitory Concentration (FIC) Index. Synergy is generally defined as an FICI of ≤ 0.5.
| Target Organism | Conventional Antibiotic | MIC (µg/mL) - Polymyxin B Alone | MIC (µg/mL) - Conventional Antibiotic Alone | MIC (µg/mL) - Polymyxin B in Combination | MIC (µg/mL) - Conventional Antibiotic in Combination | FICI | Interpretation |
| Acinetobacter baumannii (MDR) | Vancomycin | 2 | >128 | 0.5 | 32 | ≤ 0.5 | Synergy[1] |
| Acinetobacter baumannii (XDR) | Tigecycline | 2 | 4 | 1 | 0.5 | ≤ 0.5 | Synergy[1] |
| Pseudomonas aeruginosa | Fosfomycin | 2 | 64 | 1 | 16 | ≤ 0.5 | Synergy[1] |
| Klebsiella pneumoniae (KPC) | Meropenem | 4 | 128 | 1 | 16 | ≤ 0.5 | Synergy |
Note: The data presented above is a representative summary from multiple studies and the exact values can vary based on the specific bacterial strains and experimental conditions.
Experimental Protocols
Checkerboard Broth Microdilution Assay
The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents.[2][3]
a. Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Stock solutions of Polymyxin B and the conventional antibiotic.
b. Assay Procedure:
-
One antibiotic (e.g., Polymyxin B) is serially diluted along the rows of the microtiter plate.
-
The second antibiotic is serially diluted along the columns.
-
This creates a two-dimensional array of antibiotic combinations.
-
Each well is inoculated with the bacterial suspension.
-
Plates are incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.
c. Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Assay
Time-kill assays provide information on the rate of bacterial killing over time when exposed to antimicrobial agents.
a. Preparation of Materials:
-
Bacterial culture in logarithmic growth phase.
-
CAMHB.
-
Antimicrobial agents at desired concentrations (e.g., 0.5x MIC, 1x MIC).
b. Assay Procedure:
-
A standardized bacterial inoculum is added to flasks containing CAMHB with the antimicrobial agents, alone and in combination.
-
A growth control (no antibiotic) is included.
-
The flasks are incubated at 37°C with shaking.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Serial dilutions of the aliquots are plated on agar (B569324) plates.
-
After incubation, colony-forming units (CFU/mL) are counted.
c. Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
References
- 1. Synergistic combinations of polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides Display Strong Synergy with Vancomycin Against Vancomycin-Resistant E. faecium, S. aureus, and Wild-Type E. coli [mdpi.com]
- 3. Antimicrobial Peptides Display Strong Synergy with Vancomycin Against Vancomycin-Resistant E. faecium, S. aureus, and Wild-Type E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Daptomycin vs. Cerexin A in the Fight Against VRE
In the ongoing battle against multidrug-resistant bacteria, Vancomycin-Resistant Enterococci (VRE) pose a significant therapeutic challenge. This guide provides a detailed, evidence-based comparison of Daptomycin, a well-established lipopeptide antibiotic, and Cerexin A, a lesser-known peptide antibiotic, for their activity against VRE. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at available data, mechanisms of action, and experimental protocols.
While extensive data exists for Daptomycin's efficacy against VRE, it is crucial to note that scientific literature on this compound's activity specifically against VRE is not currently available. Therefore, this comparison juxtaposes the well-documented profile of Daptomycin with the known, more general characteristics of this compound.
Daptomycin: A First-Line Defense Against VRE
Daptomycin is a cyclic lipopeptide antibiotic that has become a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, including VRE.[1][2] Its bactericidal activity and unique mechanism of action make it a valuable tool in the clinician's arsenal.[2][3]
Quantitative Performance Data
The in vitro activity of Daptomycin against VRE is well-documented, with numerous studies establishing its potent bactericidal effect. The following table summarizes key quantitative data from various studies.
| Metric | VRE Species | Value | Reference |
| MIC50 | Enterococcus faecium & Enterococcus faecalis | 4 µg/mL | [4] |
| MIC90 | Enterococcus faecium & Enterococcus faecalis | 8 µg/mL | [4] |
| Susceptibility | VRE isolates | >99.5% (in some surveillance studies) | [1] |
| Clinical Success Rate | VRE bacteremia | 86% | [5] |
MIC50/MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
It is important to note that the emergence of Daptomycin resistance in VRE has been reported, with some institutions observing an increase in resistant strains.[1][6]
Mechanism of Action
Daptomycin's bactericidal effect is mediated through a calcium-dependent interaction with the bacterial cell membrane.[3][7] This interaction leads to a cascade of events culminating in cell death.
-
Calcium-Dependent Binding: Daptomycin binds to calcium ions, undergoing a conformational change that facilitates its insertion into the Gram-positive bacterial cell membrane.[3]
-
Oligomerization and Pore Formation: Once in the membrane, Daptomycin molecules aggregate to form pores or channels.[3][7]
-
Membrane Depolarization: The formation of these channels leads to a rapid efflux of potassium ions, causing membrane depolarization.[3]
-
Inhibition of Macromolecular Synthesis: The disruption of the membrane potential inhibits the synthesis of proteins, DNA, and RNA, ultimately leading to bacterial cell death.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. The total structure of this compound (studies on antibiotics from the genus Bacillus. XVI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical characterization of new antibiotics, cerexins A and B. (Studies on antibiotics from the genus Bacillus. II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the group A streptococcal C5a inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Antimicrobial Activity of Cationic Antimicrobial Peptides against Gram-Positives: Current Progress Made in Understanding the Mode of Action and the Response of Bacteria [frontiersin.org]
- 7. The amino acid sequence of this compound (studies on antibiotics from the genus Bacillus. VII - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthetic Versus Naturally Produced Cerexin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and naturally produced Cerexin A, with a focus on validating purity. It outlines the key analytical techniques and experimental protocols necessary for researchers, scientists, and drug development professionals to assess the quality and consistency of this peptide antibiotic. The information is supported by established methodologies in peptide analysis to ensure objective and reliable validation.
This compound is a peptide antibiotic with a complex structure, making purity assessment critical for its therapeutic application.[1][2][3] Both natural production from Bacillus cereus and chemical synthesis are viable sources of this compound.[2][3] However, each method can introduce different types of impurities. Impurities in synthetic peptides often include truncated or deletion sequences, by-products of protecting groups, and residual chemicals from the synthesis process.[4][5] Naturally produced this compound may contain related bacterial peptides and other metabolites. This guide details the experimental workflows to identify and quantify these impurities, ensuring the final product meets the high-purity standards required for research and clinical applications.
Data Presentation: Quantitative Purity Analysis
The purity of synthetic and naturally produced this compound can be quantitatively compared using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for determining peptide purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial information on identity and structural integrity.[4][5][6][7][8][9]
Table 1: Comparison of Analytical Techniques for Purity Validation
| Analytical Technique | Principle | Information Provided | Typical Purity Specification (%) | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of the peptide and impurities between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity.[4][10][11][12] | Quantitative purity, retention time, and detection of hydrophobic and hydrophilic impurities.[4][7] | ≥95% for most research applications; ≥98% for clinical applications.[13][14] | High resolution, sensitivity, and reproducibility.[9][11] | May not resolve co-eluting impurities or isomers. Requires a reference standard for absolute quantification.[9][15][16] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules.[6][17] | Molecular weight confirmation, impurity identification, and peptide sequencing.[6][15][16][17] | Confirms the mass of the primary component. | High sensitivity and specificity; can identify unknown impurities and modifications.[15][16][17] | Ionization efficiency can vary, making direct quantification challenging without standards.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[14][18][19][20] | Confirms the three-dimensional structure, identifies structural variants, and can quantify components in a mixture.[14][18][19][20][21] | Confirms primary and secondary structure. | Provides detailed structural and conformational information in solution, which is not easily obtainable by other methods.[14][19][20] | Lower sensitivity compared to HPLC and MS; requires higher sample concentrations and can be complex for large peptides.[9][14] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[4][6] | Determines the amino acid composition and the net peptide content.[4][6] | Confirms the expected amino acid ratios. | Provides an accurate measure of the total peptide amount in a sample, accounting for water and counter-ions.[4][6] | Destructive to the sample; does not provide information on the peptide sequence or post-translational modifications. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are foundational and may require optimization based on the specific instrumentation and the physicochemical properties of this compound.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the purity analysis of this compound.
-
Sample Preparation: Dissolve approximately 1 mg of synthetic or naturally produced this compound in 1 mL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Trifluoroacetic Acid). Filter the sample through a 0.22 µm syringe filter before injection.[22]
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[11][22]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[11][22]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point.[11] The gradient should be optimized to achieve the best separation of this compound from its impurities.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.[11]
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Tryptophan).[4][22]
-
-
Data Analysis: The purity is calculated as the percentage of the peak area of the main component relative to the total area of all peaks in the chromatogram.[8]
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol combines the separation power of HPLC with the detection capabilities of MS for impurity identification.
-
LC Conditions: Use the same RP-HPLC conditions as described above, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of TFA if necessary).
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.[6]
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.[15][16]
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for sequencing and impurity identification.[6][15][16]
-
-
Data Analysis: The molecular weight of the main peak should correspond to the theoretical mass of this compound. The masses of minor peaks can be used to identify potential impurities by comparing them to the masses of expected side-products (e.g., truncated sequences, deamidated forms).[15][16]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structural integrity of this compound.
-
Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration should be optimized to achieve a good signal-to-noise ratio without causing aggregation.[14]
-
NMR Experiments:
-
1D ¹H NMR: Provides a basic fingerprint of the peptide and can be used for a quick purity check.[14]
-
2D NMR (COSY, TOCSY, NOESY): These experiments are essential for assigning the proton resonances to specific amino acid residues and for determining the three-dimensional structure of the peptide.[14][18][19][21]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through bonds, typically within the same amino acid residue.[14][20]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).[14][20][21]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (< 5 Å), providing crucial information for determining the 3D structure.[14][18][21]
-
-
-
Data Analysis: The NMR spectra of synthetic and naturally produced this compound should be identical if they have the same structure. Any differences in the spectra could indicate structural variations or the presence of impurities.
Mandatory Visualizations
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for a comprehensive purity validation of this compound, starting from sample acquisition to the final purity assessment.
Caption: Workflow for the comprehensive purity validation of this compound.
Proposed Signaling Pathway for this compound
While the specific signaling pathway for this compound is not extensively characterized in the public domain, a plausible mechanism for peptide antibiotics involves interaction with the cell membrane of susceptible bacteria, leading to membrane disruption and subsequent cell death. This is a common mode of action for many antimicrobial peptides. The following diagram illustrates a generalized signaling pathway.
Caption: A proposed mechanism of action for the peptide antibiotic this compound.
By following these guidelines and experimental protocols, researchers can confidently validate the purity of both synthetic and naturally produced this compound, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. The total structure of this compound (studies on antibiotics from the genus Bacillus. XVI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C63H103N15O19 | CID 139589340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The amino acid sequence of this compound (studies on antibiotics from the genus Bacillus. VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. jpt.com [jpt.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. ijsra.net [ijsra.net]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. phmethods.net [phmethods.net]
- 13. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 15. lcms.cz [lcms.cz]
- 16. waters.com [waters.com]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 21. youtube.com [youtube.com]
- 22. protocols.io [protocols.io]
Safety Operating Guide
Proper Disposal Procedures for Cerexin A: A Comprehensive Guide
Disclaimer: As "Cerexin A" does not correspond to a publicly documented chemical substance, this guide provides a comprehensive operational and disposal plan for a hypothetical, potent, and hazardous novel chemical compound, referred to herein as "this compound." This procedure is designed to serve as a robust template for researchers, scientists, and drug development professionals in establishing safe handling and disposal protocols for new chemical entities. Proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Pre-Disposal Risk Assessment and Waste Identification
Before initiating any process that will generate this compound waste, a thorough risk assessment must be conducted. All waste generated, including contaminated personal protective equipment (PPE) and cleaning materials, should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.
Key Identification Steps:
-
Characterize Waste: Determine if the waste is a solid, liquid, or gas.
-
Identify Hazards: Classify the waste based on its hazardous properties (e.g., toxic, flammable, corrosive, reactive).
-
Segregate Waste: Never mix incompatible waste streams. For example, acids and bases must be stored separately.[1]
Personal Protective Equipment (PPE)
Due to the hypothetical potent nature of this compound, a high level of personal protection is mandatory. The specific level of PPE may be adjusted based on the nature of the handling procedure (e.g., working with powders vs. diluted solutions).
Required PPE for Handling this compound:
-
Respiratory Protection: A full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates is essential, especially when handling the solid compound.[2]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and aerosols.[2][3]
-
Body Protection: A chemical-resistant lab coat or coveralls should be worn.[2] For large quantities or high-risk procedures, a chemical-resistant suit may be necessary.[3]
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is required.[4]
-
Foot Protection: Closed-toe shoes, preferably chemical-resistant boots, must be worn.[4]
Experimental Protocols: Spill Cleanup Procedures
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
For Small Spills (<100 mL or 10 g):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure appropriate PPE is worn before cleanup.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5]
-
Absorption/Collection: Gently cover the spill with the absorbent material. For solid spills, carefully scoop up the material.[6]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Disposal: Place all contaminated materials, including absorbents and PPE, into a labeled hazardous waste container.[7]
For Large Spills (>100 mL or 10 g):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify EHS: Contact your institution's Environmental Health & Safety office or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Waste Segregation and Disposal Plan
Proper segregation of this compound waste is critical to ensure safe handling and disposal.
Waste Streams:
-
Solid Waste: Includes unused this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated debris from spill cleanups.
-
Liquid Waste: Includes solutions containing this compound, reaction mixtures, and the first rinse of emptied containers.
-
Sharps Waste: Includes needles, syringes, and broken glass contaminated with this compound.
-
Contaminated PPE: Includes gloves, lab coats, and other disposable protective equipment.
Disposal Procedures:
-
Container Selection: Use chemically compatible, leak-proof containers with secure screw-on caps.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[9]
-
Segregation:
-
Solid Waste: Collect in a designated, labeled, wide-mouth container.
-
Liquid Waste: Collect in a designated, labeled, liquid waste container. Do not mix with other incompatible chemical wastes.[10] Halogenated and non-halogenated solvent waste containing this compound should be collected separately if possible.[11]
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.[12]
-
Contaminated PPE: Double-bag in labeled hazardous waste bags.[13]
-
-
Storage: Store waste containers in a designated satellite accumulation area, away from general lab traffic and incompatible materials.[12]
-
Final Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal company.[9] Do not dispose of any this compound waste down the drain or in the regular trash.[14]
Data Presentation
| Parameter | Guideline | Rationale |
| Liquid Waste Container Fill Limit | Do not fill more than 80% of the container's capacity.[1] | To allow for vapor expansion and prevent spills. |
| Solid Waste Accumulation | Dispose of when the container is 3/4 full. | To prevent overfilling and ensure safe handling. |
| Empty Container Rinsing | Triple rinse with a suitable solvent.[15] | To remove residual hazardous material before disposing of the container. |
| Spill Kit Absorbent Capacity | Sufficient to absorb at least 1 liter of liquid. | To be prepared for a manageable spill. |
| Waste Storage Time Limit | Follow institutional and local regulations (e.g., 90 days).[8] | To comply with hazardous waste regulations and minimize on-site risks. |
Mandatory Visualization
Caption: Decision workflow for the proper segregation and disposal of different types of this compound waste.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. m.youtube.com [m.youtube.com]
- 4. falseguridad.com [falseguridad.com]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. boomwaste.com [boomwaste.com]
- 13. westlab.com [westlab.com]
- 14. acs.org [acs.org]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Cerexin A
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cerexin A. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, from initial preparation to final disposal.
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Lab Coat | Disposable, solid-front, back-closing gown made of low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body from splashes and aerosol exposure. A solid front provides maximum protection. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes, aerosols, and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Minimizes the risk of inhaling aerosolized particles of this compound, especially during weighing and reconstitution. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Preparation and Reconstitution:
-
Designated Area: All handling of this compound powder should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.
-
Decontamination: Before and after use, decontaminate the work surface of the BSC with an appropriate inactivating agent, followed by 70% ethanol.
-
Weighing: Use a dedicated, calibrated analytical balance inside the containment unit. Handle the powder with care to avoid generating airborne particles.
-
Reconstitution: Slowly add the desired solvent to the vial containing the this compound powder. Avoid vigorous shaking to prevent aerosolization. Gently swirl or vortex to dissolve.
Experimental Use:
-
Labeling: Clearly label all solutions containing this compound with the compound name, concentration, date, and a hazard warning.
-
Transport: When moving solutions of this compound outside of the BSC, use a sealed, secondary container to prevent spills.
-
Procedures: Conduct all experimental procedures involving this compound within the BSC to the greatest extent possible.
Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.
-
Containment: If safe to do so, cover the spill with absorbent pads, starting from the outside and working inwards.
-
Decontamination: Apply an appropriate decontaminating agent to the spill area and allow for the recommended contact time.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill using absorbent materials. All cleanup materials must be disposed of as hazardous waste.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and vials, must be segregated into clearly labeled hazardous waste containers.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and shatterproof container.
-
Solid Waste: Place all contaminated solid waste in a designated, puncture-resistant, and leak-proof container.
-
Disposal: All this compound waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this material in general laboratory trash or down the drain.
Visualizing Safety: Workflow and Contingency Plans
To further clarify the operational and emergency procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Contingency plan for accidental spills of or personal exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
